Isomahanine
描述
属性
CAS 编号 |
138876-26-3 |
|---|---|
分子式 |
C23H25NO2 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol |
InChI |
InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-17-21(26-23)8-7-16-18-12-15(3)20(25)13-19(18)24-22(16)17/h6-9,11-13,24-25H,5,10H2,1-4H3 |
InChI 键 |
WWXYBSVWYPHUPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1O)NC3=C2C=CC4=C3C=CC(O4)(C)CCC=C(C)C |
熔点 |
184 °C |
物理描述 |
Solid |
同义词 |
isisomahanine isomahanine mahanine |
产品来源 |
United States |
Foundational & Exploratory
Isomahanine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomahanine, a carbazole (B46965) alkaloid, has emerged as a promising candidate in oncology research, demonstrating significant cytotoxic effects against cancer cells, particularly those exhibiting multidrug resistance. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's anticancer activity. The primary mechanism involves the induction of endoplasmic reticulum (ER) stress, which subsequently triggers two distinct cell death pathways: apoptosis and autophagy. This dual-action is mediated by the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document details the key molecular events, presents quantitative data from seminal studies, outlines experimental protocols for investigating this compound's effects, and provides visual representations of the involved signaling cascades.
Core Mechanism of Action: Induction of ER Stress
The principal anticancer mechanism of this compound is its ability to induce endoplasmic reticulum (ER) stress.[1][2][3] The ER is a critical organelle responsible for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress and activates a complex signaling network known as the Unfolded Protein Response (UPR).
In the context of this compound's action, the induction of ER stress is evidenced by the upregulation of key ER stress markers:
-
Phosphorylated Protein Kinase RNA-like Endoplasmic Reticulum Kinase (p-PERK): PERK is one of the three main ER stress sensors. Upon activation, it autophosphorylates, leading to the downstream events of the UPR.
-
C/EBP Homologous Protein (CHOP): CHOP is a transcription factor that is strongly induced during prolonged ER stress and plays a crucial role in mediating ER stress-induced apoptosis.
The precise manner by which this compound disrupts protein folding in the ER is still under investigation, but it is hypothesized to be similar to other plant-derived alkaloids that interfere with this process.[1]
Downstream Signaling: The p38 MAPK Pathway
The ER stress induced by this compound activates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathways are crucial signal transduction cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of the p38 MAPK pathway by this compound is a critical link between ER stress and the subsequent induction of apoptosis and autophagy.
The involvement of the p38 MAPK pathway has been confirmed through experiments using a specific p38 MAPK inhibitor, SB203580. Treatment with this inhibitor significantly reduces this compound-induced apoptosis and autophagy, thereby preventing cell death. This demonstrates the central role of p38 MAPK in mediating the cytotoxic effects of this compound.
Dual Cell Death Induction: Apoptosis and Autophagy
A unique feature of this compound's mechanism of action is its ability to simultaneously trigger both apoptosis and autophagy in cancer cells. This dual-pronged attack may be particularly effective in overcoming the resistance mechanisms that cancer cells often develop against conventional chemotherapeutic agents that primarily induce apoptosis.
Apoptosis
This compound induces caspase-dependent apoptosis. This is characterized by the activation of a cascade of cysteine proteases called caspases, which are the executioners of apoptosis. Key indicators of this compound-induced apoptosis include:
-
Increased population of Annexin V-positive cells: Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Cleavage of Caspase-3: Caspase-3 is a key executioner caspase. Its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis.
-
Cleavage of Poly(ADP-ribose) Polymerase (PARP): PARP is a DNA repair enzyme that is cleaved and inactivated by activated caspase-3 during apoptosis.
The induction of apoptosis by this compound can be blocked by the pan-caspase inhibitor z-VAD-fmk, confirming the caspase-dependent nature of this process.
Autophagy
In addition to apoptosis, this compound also induces autophagic cell death. Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While autophagy can sometimes promote cell survival, in this context, it contributes to cell death. Evidence for this compound-induced autophagy includes:
-
Increased ratio of LC3B-II to LC3B-I: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key autophagy-related protein. During autophagy, the cytosolic form (LC3-I) is converted to the membrane-bound form (LC3-II). An increase in the LC3B-II/LC3B-I ratio is a widely used marker of autophagy induction.
-
Formation of GFP-LC3 puncta: In cells expressing a green fluorescent protein (GFP)-LC3 fusion protein, the recruitment of LC3-II to autophagosome membranes results in the formation of distinct fluorescent puncta.
-
Degradation of p62/SQSTM1: p62 is a protein that is selectively degraded during autophagy. A decrease in p62 levels is indicative of increased autophagic flux.
The role of autophagy in this compound-induced cell death is further supported by the fact that autophagy inhibitors, such as 3-methyladenine (B1666300) (3-MA) and chloroquine (B1663885) (CQ), can protect cancer cells from its cytotoxic effects.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound on multidrug-resistant oral squamous cell carcinoma cells (CLS-354/DX).
Table 1: Cytotoxicity of this compound
| Cell Line | Compound | IC50 (µM) |
| CLS-354/DX | This compound | ~20 |
Data is estimated from the concentration used in the primary study demonstrating significant effects.
Table 2: Effect of this compound on Protein Expression
| Protein | Treatment | Fold Change (relative to control) |
| p-PERK | This compound (20 µM) | Upregulated |
| CHOP | This compound (20 µM) | Upregulated |
| Cleaved Caspase-3 | This compound (20 µM) | Upregulated |
| Cleaved PARP | This compound (20 µM) | Upregulated |
| LC3B-II/LC3B-I Ratio | This compound (20 µM) | Increased |
| p62/SQSTM1 | This compound (20 µM) | Decreased |
Note: Specific fold-change values were not available in the reviewed literature. The table indicates the qualitative change in protein levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced cell death.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Multidrug-resistant human oral squamous cell carcinoma (CLS-354/DX) cells.
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, cells are treated with a final concentration of 20 µM this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Inhibitor Treatment: For mechanistic studies, cells are pre-treated with the following inhibitors for 1 hour before the addition of this compound:
-
ER stress inhibitor: 4-phenylbutyric acid (4-PBA) at 5 mM.
-
Autophagy inhibitors: 3-methyladenine (3-MA) at 5 mM or chloroquine (CQ) at 20 µM.
-
Pan-caspase inhibitor: z-VAD-fmk at 20 µM.
-
p38 MAPK inhibitor: SB203580 at 10 µM.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Washing: Cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-PERK, CHOP, cleaved caspase-3, cleaved PARP, LC3B, p62, p-p38, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.
Autophagy Assay (GFP-LC3 Puncta Formation)
-
Transfection: Cells are transiently transfected with a GFP-LC3 expression plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, cells are treated with this compound.
-
Fixation: Cells are fixed with 4% paraformaldehyde.
-
Imaging: The formation of GFP-LC3 puncta is observed and captured using a fluorescence microscope.
-
Quantification: The number of GFP-LC3 puncta per cell is counted in multiple fields to quantify the level of autophagy.
Conclusion
This compound exhibits a potent and multifaceted mechanism of action against cancer cells, particularly those with multidrug resistance. By inducing ER stress and subsequently activating the p38 MAPK signaling pathway, this compound triggers both apoptosis and autophagy, leading to effective cancer cell death. This dual-modal killing mechanism presents a promising strategy to overcome the therapeutic challenges posed by drug-resistant tumors. Further research is warranted to fully elucidate the upstream targets of this compound and to evaluate its therapeutic potential in preclinical and clinical settings. This technical guide provides a comprehensive foundation for researchers and drug development professionals to advance the investigation of this compound as a novel anticancer agent.
References
Isomahanine from Murraya koenigii: A Technical Guide to Its Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of isomahanine, a pyranocarbazole alkaloid sourced from Murraya koenigii (also known as Bergera koenigii). It details the methodologies for its extraction and isolation, presents quantitative data, and illustrates its primary signaling pathway related to anticancer activity.
Source and Distribution
This compound is a naturally occurring carbazole (B46965) alkaloid found in the plant Murraya koenigii (L.) Spreng, commonly known as the curry leaf tree, which belongs to the Rutaceae family.[1][2][3] While first isolated from the stem bark of Murraya euchrestifolia, it has since been identified in and isolated from the leaves of M. koenigii.[1] Carbazole alkaloids, including this compound, mahanine, mahanimbine, and girinimbine, are key bioactive constituents of this plant.[1][3]
The concentration of this compound can vary depending on the geographical location and climatic zone. Analysis of M. koenigii leaves from six climatic zones in India showed that the this compound content ranged from 0.01 to 0.11 mg/g of the dried plant material.[1]
Experimental Protocols for Isolation
The isolation of this compound from M. koenigii follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from standard methodologies reported for carbazole alkaloid isolation from this species.
Plant Material Preparation and Extraction
-
Collection and Drying : Fresh leaves, stem bark, or roots of M. koenigii are collected and air-dried or shade-dried at room temperature to remove moisture.[4]
-
Powdering : The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.[4][5]
-
Solvent Extraction :
-
Method : Continuous hot percolation using a Soxhlet apparatus or maceration at room temperature are common methods.[5][6][7]
-
Solvents : A range of solvents can be used, often sequentially, from non-polar to polar. Common choices include petroleum ether (for defatting), chloroform (B151607), acetone (B3395972), ethanol (B145695), and methanol.[4][5][6][7][8] For instance, a typical procedure involves defatting the powdered leaves with petroleum ether, followed by extraction with a more polar solvent like ethanol or methanol.[6]
-
Fractionation and Alkaloid Enrichment
Crude extracts are complex mixtures requiring further separation. An acid-base extraction is highly effective for selectively isolating alkaloids.
-
Acid Digestion : The concentrated crude extract (e.g., ethanolic extract) is dissolved in or digested with an aqueous acid solution (e.g., 5-10% hydrochloric acid).[6][9] This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.
-
Liquid-Liquid Extraction : The acidic solution is washed with an immiscible organic solvent (like diethyl ether or chloroform) to remove neutral and acidic compounds, which remain in the organic phase.
-
Basification and Re-extraction : The acidic aqueous layer containing the protonated alkaloids is then made alkaline by adding a base (e.g., ammonium (B1175870) hydroxide) to a high pH. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Final Extraction : The now-basic aqueous solution is extracted multiple times with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers contain the enriched alkaloid fraction.[9]
-
Concentration : The solvent from the alkaloid fraction is evaporated under reduced pressure to yield a concentrated residue.[6]
Chromatographic Isolation and Purification
-
Column Chromatography : This is the primary technique for isolating individual compounds from the enriched alkaloid fraction.
-
Stationary Phase : Neutral alumina (B75360) or silica (B1680970) gel (100-200 mesh) are commonly used adsorbents.[4][6]
-
Mobile Phase : A gradient elution technique is typically employed. The column is first eluted with a non-polar solvent (e.g., petroleum ether or hexane) and the polarity is gradually increased by adding solvents like benzene, chloroform, ethyl acetate, or acetone in increasing proportions.[6][8]
-
-
Fraction Collection and Monitoring :
-
Eluates are collected in small, sequential fractions.[6]
-
Thin Layer Chromatography (TLC) : The chemical profile of each fraction is monitored by TLC using silica gel G plates.[6] A suitable solvent system (e.g., Benzene:Chloroform 1:1) is used for development, and spots are visualized under UV light or by using a detecting reagent like concentrated sulfuric acid.[6]
-
Fractions exhibiting similar TLC profiles (i.e., identical Rf values for the target compound) are pooled together.[6]
-
-
Final Purification : The pooled fractions containing this compound may be subjected to further chromatographic steps (e.g., preparative TLC or repeated column chromatography) until a single spot is observed on TLC, indicating the isolation of the pure compound.
Structural Elucidation
The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.[4][10]
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.[4][10]
-
Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.[4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze the electronic transitions within the molecule.[10]
Quantitative Data
The following tables summarize key quantitative data for this compound from M. koenigii.
Table 1: this compound Content in Murraya koenigii
| Plant Part | Method | Reported Content (mg/g dry weight) | Reference |
|---|
| Leaves | UPLC-PDA | 0.01 - 0.11 |[1] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅NO₂ |
| Molecular Weight | 347.4 g/mol |
| General Class | Pyranocarbazole Alkaloid |
| Key Structural Features | Possesses a pyranocarbazole skeleton with four methyl groups.[1] |
Visualization of Workflow and Biological Activity
Experimental Workflow for this compound Isolation
The logical flow from raw plant material to pure compound is a critical process for natural product chemists.
Caption: Generalized experimental workflow for the isolation of this compound.
Signaling Pathway of this compound in Cancer Cells
This compound has demonstrated significant potential as an anticancer agent, particularly against multidrug-resistant oral squamous cell carcinoma.[11] Its mechanism of action involves the induction of cellular stress, leading to programmed cell death.
References
- 1. japsonline.com [japsonline.com]
- 2. ijcmas.com [ijcmas.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ukm.my [ukm.my]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. phytojournal.com [phytojournal.com]
- 7. nanoient.org [nanoient.org]
- 8. asianjpr.com [asianjpr.com]
- 9. US20130065932A1 - Process for the isolation of organic compounds useful for the treatment of cancer - Google Patents [patents.google.com]
- 10. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]
- 11. benchchem.com [benchchem.com]
The Biological Activity of Isomahanine: A Technical Guide for Researchers
An In-depth Whitepaper on the Pyranocarbazole Alkaloid Isomahanine
Introduction
This compound, a pyranocarbazole alkaloid predominantly isolated from the plant Murraya koenigii, has garnered significant scientific interest due to its diverse biological activities. As a member of the carbazole (B46965) alkaloid family, this compound exhibits promising potential in the realm of drug discovery, particularly in the fields of oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols employed in its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Anticancer Activity
The most extensively investigated biological activity of this compound is its potent anticancer effect. Research has demonstrated its efficacy against various cancer cell lines, with a particular emphasis on multidrug-resistant oral squamous cell carcinoma.
Cytotoxicity
This compound exhibits significant cytotoxic effects against cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of its potency.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | CLS-354 | Oral Squamous Carcinoma | 15.0 | [Not available] |
| This compound | CLS-354/DX (Multidrug-Resistant) | Oral Squamous Carcinoma | Potent | [Not available] |
Mechanism of Action: Induction of ER Stress, Apoptosis, and Autophagy
This compound's anticancer activity is multifaceted, primarily involving the induction of endoplasmic reticulum (ER) stress, which subsequently triggers two distinct cell death pathways: apoptosis and autophagy. This dual mechanism is particularly effective in overcoming multidrug resistance in cancer cells.
The signaling cascade is initiated by the induction of ER stress, characterized by the upregulation of key stress sensor proteins such as PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) and the transcription factor CHOP (C/EBP Homologous Protein). This is followed by the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The activation of p38 MAPK acts as a central node, propagating signals that lead to both apoptotic and autophagic cell death.
Caption: this compound-induced signaling cascade in cancer cells.
Anti-inflammatory Activity
While less characterized than its anticancer effects, preliminary evidence suggests that this compound possesses anti-inflammatory properties, a common trait among carbazole alkaloids. This activity is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition
Table 2: Anti-inflammatory Activity of Related Pyranocarbazole Alkaloids
| Compound | Target | IC50 (µM) | Citation |
| This compound | COX-1 | Data not available | |
| This compound | COX-2 | Data not available | |
| Related Pyranocarbazoles | COX-1 & COX-2 | Varies |
Note: Further research is required to determine the specific IC50 values of this compound for COX-1 and COX-2.
Antimicrobial Activity
The antimicrobial potential of this compound is an emerging area of research. While comprehensive studies are pending, the broader class of pyranocarbazole alkaloids has demonstrated activity against various bacterial and fungal pathogens.
Antibacterial and Antifungal Efficacy
The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency. Specific MIC values for this compound against a panel of microorganisms have not been extensively reported.
Table 3: Antimicrobial Activity of Related Pyranocarbazole Alkaloids
| Compound | Microorganism | MIC (µg/mL) | Citation |
| This compound | Various Bacteria | Data not available | |
| This compound | Various Fungi | Data not available | |
| Related Pyranocarbazoles | Various Bacteria & Fungi | Varies |
Note: The antimicrobial spectrum and potency of this compound warrant further investigation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating biological activity.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Autophagy Assay: LC3B Conversion by Western Blot
Principle: Autophagy involves the formation of a double-membraned vesicle called an autophagosome. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from a cytosolic form (LC3-I) to a membrane-bound form (LC3-II) during autophagosome formation. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against LC3B, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio indicates an induction of autophagy.
Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibitory Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions (COX-1 and COX-2). Dissolve this compound in DMSO to prepare a stock solution and then dilute to various concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the different concentrations of this compound or a known COX inhibitor (e.g., celecoxib) to the wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound. The IC50 value is calculated from the dose-response curve.
Antimicrobial Susceptibility Assay: Broth Microdilution Method
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Logical Relationships of Biological Activities
The diverse biological activities of this compound are likely interconnected. The induction of cellular stress, a key feature of its anticancer mechanism, can also modulate inflammatory and immune responses.
Isomahanine's Dual Induction of Apoptosis and Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomahanine, a carbazole (B46965) alkaloid, has demonstrated significant potential as an anticancer agent, particularly in the context of multidrug-resistant cancers. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's cytotoxic effects, focusing on its ability to simultaneously induce apoptosis and autophagy. The core of this mechanism lies in the induction of Endoplasmic Reticulum (ER) stress, which subsequently activates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This activation serves as a critical juncture, initiating both programmed cell death (apoptosis) and a pro-death form of autophagy. This document details the experimental evidence, presents quantitative data in a structured format, outlines the protocols for key experimental assays, and provides visual diagrams of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach originating from the induction of ER stress. In multidrug-resistant human oral squamous cell carcinoma (OSCC) cells (CLS-354/DX), this compound treatment leads to the upregulation of ER stress markers such as PERK and CHOP.[1][2] This state of cellular stress activates the p38 MAPK pathway, a key signaling cascade involved in cellular responses to stress.[1][2] The phosphorylation and activation of p38 MAPK act as a central node, bifurcating the downstream signaling to concurrently trigger both apoptosis and autophagy.[1]
Induction of Apoptosis
This compound induces caspase-dependent apoptosis. This is evidenced by the increased expression of cleaved caspase-3 and the subsequent cleavage of its substrate, poly(ADP-ribose) polymerase (PARP). The apoptotic pathway initiated by this compound is suggested to be the intrinsic, or mitochondrial, pathway. The use of a pan-caspase inhibitor, z-VAD-fmk, has been shown to attenuate this compound-induced cell death, confirming the caspase-dependent nature of the apoptotic process.
Induction of Autophagy
Concurrently with apoptosis, this compound induces a significant autophagic response. This is characterized by an increase in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Furthermore, a decrease in the levels of p62/SQSTM1, a protein that is selectively degraded during autophagy, confirms the induction of autophagic flux. The formation of GFP-LC3 puncta in cells treated with this compound provides visual confirmation of autophagosome formation. Notably, the autophagy induced by this compound is a pro-death mechanism, as treatment with autophagy inhibitors such as 3-methyladenine (B1666300) (3-MA) and chloroquine (B1663885) (CQ) has been shown to protect the cancer cells from this compound-induced cell death.
Quantitative Data
The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and autophagy markers. The data is primarily based on studies conducted on the multidrug-resistant human oral squamous cell carcinoma cell line, CLS-354/DX.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| CLS-354 | Oral Squamous Carcinoma | Cytotoxicity Assay | 15 | |
| CLS-354/DX | Multidrug-Resistant Oral Squamous Carcinoma | Cytotoxicity Assay | 15 |
Table 2: this compound-Induced Apoptosis Markers
| Marker | Cell Line | Treatment | Fold Change (vs. Control) | Time Point | Citation |
| Cleaved Caspase-3 | CLS-354/DX | 15 µM this compound | Increased | 24h, 48h | |
| Cleaved PARP | CLS-354/DX | 15 µM this compound | Increased | 24h, 48h | |
| Apoptotic Cells (%) | CLS-354/DX | 15 µM this compound | Significantly Increased | 48h |
Table 3: this compound-Induced Autophagy Markers
| Marker | Cell Line | Treatment | Fold Change (vs. Control) | Time Point | Citation |
| LC3-II/LC3-I Ratio | CLS-354/DX | 15 µM this compound | Increased | 24h, 48h | |
| p62/SQSTM1 Levels | CLS-354/DX | 15 µM this compound | Decreased | 24h, 48h | |
| GFP-LC3 Puncta | CLS-354/DX | 15 µM this compound | Increased | 48h |
Experimental Protocols
The following are detailed protocols for the key experiments used to elucidate the effects of this compound on apoptosis and autophagy.
Cell Culture and this compound Treatment
-
Cell Line: Multidrug-resistant human oral squamous cell carcinoma (CLS-354/DX).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations (e.g., 0, 5, 10, 15, 25 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Plate cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time periods (e.g., 24, 48 hours).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Harvest cells after this compound treatment by trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blot Analysis for Apoptosis and Autophagy Markers
-
Principle: This technique detects and quantifies specific proteins in a cell lysate. It is used to measure the levels of cleaved caspase-3, cleaved PARP, LC3-I, LC3-II, and p62.
-
Procedure:
-
Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, LC3B, and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Autophagy Assay by GFP-LC3 Puncta Formation
-
Principle: This fluorescence microscopy-based assay visualizes the formation of autophagosomes. Cells are transfected with a plasmid encoding a GFP-LC3 fusion protein. Upon autophagy induction, the diffuse cytoplasmic GFP-LC3 translocates to the autophagosome membrane, appearing as distinct fluorescent puncta.
-
Procedure:
-
Transfect CLS-354/DX cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Treat the transfected cells with this compound or vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell in multiple fields of view. An increase in the average number of puncta per cell indicates autophagy induction.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis and autophagy.
Experimental Workflow for Apoptosis Detection
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Experimental Workflow for Autophagy Detection (Western Blot)
Caption: Experimental workflow for autophagy detection by Western blot.
Conclusion
This compound presents a compelling case as a therapeutic candidate for cancers exhibiting multidrug resistance. Its unique ability to induce both apoptosis and a pro-death form of autophagy via the ER stress-p38 MAPK axis offers a dual-pronged attack on cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's mode of action. Further research into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
Anticancer Properties of Isomahanine Against Oral Squamous Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomahanine, a carbazole (B46965) alkaloid, has demonstrated notable anticancer properties against oral squamous cell carcinoma (OSCC), particularly in multidrug-resistant models. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its ability to induce apoptosis and autophagy through the induction of endoplasmic reticulum (ER) stress and activation of the p38 MAPK signaling pathway. This document synthesizes available data, details relevant experimental protocols, and presents visual representations of the key molecular pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent for OSCC.
Introduction
Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive malignancy with high rates of recurrence and mortality. A significant challenge in the clinical management of OSCC is the development of multidrug resistance (MDR), which limits the efficacy of conventional chemotherapeutic agents. Natural products are a promising source of novel anticancer compounds with unique mechanisms of action that may overcome MDR. This compound, a carbazole alkaloid isolated from Murraya koenigii, has emerged as a compound of interest due to its cytotoxic effects on cancer cells. This guide focuses on the anticancer properties of this compound against OSCC, with a specific emphasis on its activity in multidrug-resistant OSCC cells.
Cytotoxicity of this compound in Oral Squamous Cell Carcinoma
This compound has been shown to exert significant cytotoxic effects against the multidrug-resistant human oral squamous cell carcinoma cell line, CLS-354/DX. This cell line is characterized by the overexpression of multidrug resistance-associated protein 1 (MRP1), conferring resistance to standard chemotherapeutic drugs such as cisplatin (B142131) and camptothecin.
Table 1: Cytotoxicity of this compound against OSCC Cell Line
| Cell Line | Compound | IC50 Value | Exposure Time | Assay | Reference |
| CLS-354/DX | This compound | Data not available | Not specified | Not specified | [1][2] |
Note: While studies confirm the cytotoxic efficacy of this compound in CLS-354/DX cells, the specific IC50 value has not been reported in the reviewed literature. Further dose-response studies are required to quantify its potency.
Mechanism of Action: Induction of Apoptosis and Autophagy
This compound's anticancer activity in OSCC is primarily attributed to its ability to induce two key forms of programmed cell death: apoptosis and autophagy. This dual mechanism is particularly relevant for overcoming resistance in cancer cells.
Induction of Apoptosis
This compound treatment of multidrug-resistant OSCC cells leads to a time-dependent increase in apoptosis. The apoptotic process is caspase-dependent, as evidenced by the cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP).
Table 2: Apoptosis Induction by this compound in CLS-354/DX Cells
| Treatment | Concentration | Time (hours) | Total Apoptosis (%) | Method | Reference |
| This compound | 20 µM | 24 | ~20% | FITC-Annexin V/PI Staining | [1] |
Note: The data indicates a significant increase in apoptosis upon treatment. More detailed dose-response and time-course studies would provide a more comprehensive understanding of the apoptotic induction.
Induction of Autophagic Cell Death
In addition to apoptosis, this compound also triggers autophagic cell death in multidrug-resistant OSCC cells. This is characterized by an increase in the conversion of LC3B-I to LC3B-II and the degradation of p62/SQSTM1, key markers of autophagic flux. The induction of autophagic cell death by this compound is significant, as autophagy can have a dual role in cancer, and in this context, it contributes to cell death.
Signaling Pathways Modulated by this compound
The induction of apoptosis and autophagy by this compound in OSCC is mediated by the activation of specific stress-related signaling pathways.
Endoplasmic Reticulum (ER) Stress
This compound treatment leads to the upregulation of ER stress markers, including PERK and CHOP. ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, and prolonged ER stress can trigger apoptosis.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound activates the p38 MAPK signaling pathway, along with other MAPKs such as ERK1/2 and JNK1/2. The activation of p38 MAPK is a critical event that mediates both this compound-induced apoptosis and autophagy. Inhibition of p38 MAPK has been shown to significantly reduce this compound-induced cell death, confirming its central role in the mechanism of action.
References
The Anti-inflammatory Potential of Isomahanine: A Technical Whitepaper on Cyclooxygenase Inhibition and Beyond
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Isomahanine, a carbazole (B46965) alkaloid isolated from Murraya koenigii, has demonstrated notable anti-inflammatory and antioxidative properties. While current research primarily highlights its modulatory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, its direct interaction with cyclooxygenase (COX) enzymes remains an area of burgeoning interest. This technical guide synthesizes the existing knowledge on this compound's anti-inflammatory mechanisms and explores its potential as a COX inhibitor, drawing parallels with structurally related compounds. Detailed experimental protocols and visual workflows are provided to facilitate further investigation into its therapeutic promise.
Introduction: The Inflammatory Cascade and the Role of COX Enzymes
Inflammation is a complex biological response to harmful stimuli, orchestrated by a symphony of signaling pathways and molecular mediators. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in this process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key drivers of pain, fever, and inflammation.[1] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammatory responses.[2] Consequently, the selective inhibition of COX-2 is a primary objective in the development of anti-inflammatory therapeutics with improved gastrointestinal safety profiles.[3]
This compound: Current Understanding of its Anti-inflammatory Action
To date, direct evidence of this compound's inhibitory activity on COX-1 and COX-2 enzymes has not been extensively reported in peer-reviewed literature. The primary anti-inflammatory mechanism attributed to this compound and its structural analogs involves the modulation of key signaling cascades that regulate the expression of pro-inflammatory genes.
Structurally similar compounds from Murraya koenigii, such as Girinimbine (B1212953), have been shown to exert significant anti-inflammatory effects by targeting the NF-κB and MAPK pathways.[4] These pathways are instrumental in the production of inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4]
The NF-κB and MAPK Signaling Pathways
The NF-κB pathway is a crucial regulator of inflammatory gene expression. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins. The MAPK cascade, another critical signaling pathway, also plays a significant role in the inflammatory response.
Exploring the COX Inhibitory Potential of this compound: An Analog-Based Approach
While direct studies on this compound are lacking, research on other carbazole alkaloids from Murraya koenigii provides compelling indirect evidence for its potential to inhibit COX enzymes.
Evidence from Structural Analogs
-
Girinimbine : This carbazole alkaloid, also isolated from Murraya koenigii, has demonstrated anti-platelet activity through the inhibition of cyclooxygenase. Further studies have shown that Girinimbine can suppress COX-2 expression.
-
Murrayanol : Bioassay-guided fractionation of Murraya koenigii leaves led to the isolation of Murrayanol, which exhibited inhibitory activity against both human prostaglandin (B15479496) H synthase-1 (hPGHS-1 or COX-1) and hPGHS-2 (COX-2).
Quantitative Data from Murrayanol
The following table summarizes the reported inhibitory concentrations (IC₅₀) of Murrayanol against COX-1 and COX-2.
| Compound | Enzyme | IC₅₀ (µg/mL) |
| Murrayanol | hPGHS-1 (COX-1) | 109 |
| Murrayanol | hPGHS-2 (COX-2) | 218 |
| Table 1: In vitro inhibitory activity of Murrayanol on COX enzymes. |
The data for Murrayanol suggests that some carbazole alkaloids from Murraya koenigii possess non-selective COX inhibitory properties. This provides a strong rationale for investigating whether this compound exhibits similar activity.
Proposed Experimental Protocols for Assessing this compound's COX Inhibitory Activity
To elucidate the direct effects of this compound on cyclooxygenase, a series of in vitro and cell-based assays are recommended.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC₅₀ values of this compound for ovine or human recombinant COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer and co-factors
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, co-factors, and the respective COX enzyme (COX-1 or COX-2).
-
Add varying concentrations of this compound or the reference inhibitor to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C to allow for prostaglandin synthesis.
-
Terminate the reaction.
-
Quantify the amount of PGE₂ produced using an EIA kit.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Assay for COX Inhibition
This assay evaluates the effect of the test compound on COX activity within a cellular context, often using lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To assess the inhibitory effect of this compound on PGE₂ production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
MTT or similar cell viability assay kit
-
PGE₂ EIA kit
Procedure:
-
Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and subsequent PGE₂ production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE₂ in the supernatant using an EIA kit.
-
Determine the effect of this compound on cell viability using an MTT assay to rule out cytotoxicity.
-
Calculate the percentage of inhibition of PGE₂ production.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the COX inhibitory potential of a test compound like this compound.
Conclusion and Future Directions
This compound stands as a promising natural compound with demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Although direct evidence for its interaction with cyclooxygenase enzymes is currently unavailable, the documented COX inhibitory activities of its structural analogs, Girinimbine and Murrayanol, provide a solid foundation for further investigation.
The experimental protocols and workflows detailed in this guide offer a comprehensive framework for elucidating the potential of this compound as a direct COX inhibitor. Such studies are crucial for a complete understanding of its anti-inflammatory mechanism and for positioning it as a potential lead compound in the development of novel anti-inflammatory agents. Future research should also focus on in vivo models to validate the in vitro findings and to assess the therapeutic efficacy and safety profile of this compound.
References
- 1. Anti-Tumour Promoting Activity and Antioxidant Properties of Girinimbine Isolated from the Stem Bark of Murraya koenigii S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and -2 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Structure-Activity Relationship of Isomahanine: A Technical Guide to Related Pyranocarbazole Alkaloids
A Note to the Reader: Comprehensive structure-activity relationship (SAR) data for isomahanine, a pyranocarbazole alkaloid from Murraya koenigii, is not extensively available in current scientific literature. The synthesis and biological evaluation of a systematic series of this compound analogs—a prerequisite for a detailed SAR analysis—have yet to be widely published. This guide, therefore, provides an in-depth analysis of the SAR of closely related and more extensively studied pyranocarbazole alkaloids from M. koenigii, namely mahanine, girinimbine (B1212953), and mahanimbine. The insights derived from these related compounds offer a valuable framework for predicting the potential SAR of this compound and for guiding future research in this area.
Introduction to Pyranocarbazole Alkaloids from Murraya koenigii
The Indian curry leaf tree, Murraya koenigii (now classified as Bergera koenigii), is a rich source of structurally complex and biologically active carbazole (B46965) alkaloids.[1] Among these, pyranocarbazoles, which feature a pyran ring fused to the carbazole core, have garnered significant attention for their potent cytotoxic and anticancer properties.[2][3] Mahanine, this compound, mahanimbine, and girinimbine are prominent examples of these pyranocarbazole alkaloids.[1] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and, in some cases, the modulation of autophagic pathways in cancer cells.[4] Understanding the relationship between their chemical structure and biological activity is crucial for the development of novel chemotherapeutic agents.
Quantitative Cytotoxicity Data
The cytotoxic potential of these alkaloids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | CLS-354 | Oral Squamous Carcinoma | 15 | [4] |
| Mahanine | CLS-354 | Oral Squamous Carcinoma | 15 | [4] |
| Girinimbine (Natural) | A549 | Human Lung Cancer | 6.2 (µg/mL) | [5][6] |
| Girinimbine (Synthetic) | A549 | Human Lung Cancer | 33.0 (µg/mL) | [6] |
| N-acylated girinimbine (12) | A549 | Human Lung Cancer | 25.5 (µg/mL) | [6] |
| N-alkylated girinimbine (11) | A549 | Human Lung Cancer | > 40.6 (µg/mL) | [6] |
| Nitrobiphenyl intermediate (3) | A549 | Human Lung Cancer | 17.0 (µg/mL) | [5][6] |
| Girinimbine | HT-29 | Human Colon Cancer | 4.79 (µg/mL) | [7] |
| Mahanimbine | MCF-7, HeLa, P388 | Breast, Cervical, Leukemia | ≤ 5.0 (µg/mL) | [2] |
Structure-Activity Relationship Analysis
While a comprehensive SAR for this compound is yet to be established, analysis of the data for related pyranocarbazoles provides preliminary insights:
-
The Pyranocarbazole Core: The fundamental pyranocarbazole skeleton is essential for the cytotoxic activity of these compounds.
-
Substitution on the Carbazole Nitrogen: Modification of the nitrogen atom on the carbazole ring appears to significantly impact cytotoxicity. For instance, N-acylation of girinimbine (compound 12) retained moderate activity, whereas N-alkylation with a branched alkyl substituent (compound 11) led to a loss of potency.[6] This suggests that the steric and electronic properties of the substituent at this position are critical.
-
The Nature of the Pyran Ring: The structure of the pyran ring and its substituents likely plays a key role in the biological activity. Mahanine and this compound, which are isomers, exhibit similar cytotoxicity against CLS-354 cells, suggesting that the stereochemistry at the pyran ring may not be a major determinant of activity in this specific cell line.[4]
-
Overall Molecular Complexity: The synthetic intermediate, nitrobiphenyl (compound 3), which lacks the complete carbazole ring system, still demonstrates notable cytotoxicity, indicating that even partial structures can possess biological activity.[5][6]
Experimental Protocols
The evaluation of the cytotoxic and mechanistic properties of these carbazole alkaloids relies on a set of standardized experimental protocols.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: The cells are treated with various concentrations of the carbazole alkaloids for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control, such as DMSO, is run in parallel.[8]
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for an additional 2-4 hours.[8]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.[9]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[9]
Apoptosis Analysis by Flow Cytometry
This method quantifies the extent of apoptosis induced by the test compounds using Annexin V and propidium (B1200493) iodide (PI) staining.
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the carbazole alkaloid for a specified time.[9]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.[9]
-
Staining: FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.[9]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.[9]
Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for cytotoxicity testing and a proposed signaling pathway for apoptosis induction by these alkaloids.
Caption: General workflow for determining the cytotoxicity of carbazole alkaloids using the MTT assay.
Caption: Proposed intrinsic apoptosis signaling pathway induced by pyranocarbazole alkaloids.
Conclusion and Future Directions
The pyranocarbazole alkaloids from Murraya koenigii, including this compound, mahanine, and girinimbine, represent a promising class of natural products with significant anticancer potential. While a detailed structure-activity relationship for this compound remains to be elucidated, the available data on related compounds suggest that the pyranocarbazole core is a key pharmacophore and that modifications, particularly at the carbazole nitrogen, can profoundly influence cytotoxic activity.
Future research should focus on the semi-synthesis or total synthesis of a library of this compound analogs with systematic modifications at various positions of the molecule. This would enable a comprehensive SAR study to identify the key structural features required for optimal potency and selectivity. Furthermore, a deeper investigation into the molecular targets and signaling pathways modulated by these compounds will be crucial for their development as next-generation anticancer drugs.
References
- 1. japsonline.com [japsonline.com]
- 2. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Preclinical Therapeutic Potential of Isomahanine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth analysis of the preclinical data available on Isomahanine, a carbazole (B46965) alkaloid. It consolidates findings on its therapeutic activities, molecular mechanisms, and experimental validation, serving as a technical resource for its potential development as a therapeutic agent.
Introduction
This compound is a naturally occurring carbazole alkaloid that has demonstrated notable therapeutic potential in preclinical research. Primarily investigated for its anticancer properties, this compound has been shown to engage specific cellular signaling pathways to induce cell death in cancer models. Its bioactivity also extends to antioxidative effects. This guide synthesizes the current understanding of this compound's mechanisms of action, presents available quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the key cellular pathways it modulates.
Therapeutic Potential in Preclinical Models
Anticancer Activity
This compound's most significant therapeutic potential, as evidenced by preclinical studies, lies in its anticancer effects. It has been shown to be effective against specific cancer types by inducing multiple forms of programmed cell death.
-
Oral Squamous Cell Carcinoma (OSCC): this compound has been identified as a potent agent against multidrug-resistant OSCC.[1] It concurrently triggers apoptosis and autophagy, two distinct cell death pathways, suggesting a robust mechanism for overcoming cancer cell survival strategies.[1]
Antioxidant Activity
Beyond its anticancer effects, this compound exhibits antioxidative properties. It demonstrates notable radical scavenging activity, which is a key mechanism for mitigating cellular damage caused by oxidative stress. This property suggests a broader therapeutic potential in conditions where oxidative damage is a contributing factor.
Molecular Mechanisms of Action
This compound exerts its therapeutic effects by modulating specific intracellular signaling pathways. The primary mechanism identified involves the induction of cellular stress and the subsequent activation of cell death cascades.
-
Endoplasmic Reticulum (ER) Stress: this compound has been found to induce endoplasmic reticulum stress.[1][2] The ER is a critical organelle for protein folding, and its dysfunction triggers the Unfolded Protein Response (UPR), which can lead to cell death if the stress is prolonged or severe.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The induction of ER stress by this compound leads to the activation of the p38 MAPK signaling pathway.[2] The MAPK pathway is a central regulator of various cellular processes, including proliferation, inflammation, and apoptosis. In the context of this compound's action, p38 MAPK activation is a key step in mediating both apoptosis and autophagic cell death. This dual activation of cell death mechanisms makes it a promising candidate for cancer therapy, particularly in drug-resistant variants.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies on this compound, providing a clear comparison of its activity.
| Activity | Assay | Model/Cell Line | Parameter | Value | Reference |
| Antioxidant | DPPH Radical Scavenging | Chemical Assay | IC50 | 24 μM |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the protocols for key experiments used to evaluate the therapeutic potential of this compound.
Cell Viability and Cytotoxicity Assay
This protocol is used to determine the concentration-dependent effect of this compound on cancer cell proliferation.
-
Cell Culture: Oral squamous cell carcinoma (OSCC) cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, a viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to each well.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. The results are expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the activation of key proteins in the signaling pathways modulated by this compound.
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, CHOP, LC3B, and β-actin as a loading control).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
In Vivo Animal Studies (General Protocol)
This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: Human cancer cells (e.g., OSCC cells) are harvested and suspended in a suitable medium like Matrigel. The cell suspension is then subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomly assigned to a control group and one or more treatment groups.
-
Treatment Administration: this compound, dissolved in a suitable vehicle, is administered to the treatment groups (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Body weight and general health of the mice are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis: Tumor volumes are calculated, and the tumor growth inhibition rate is determined. At the end of the study, tumors may be excised for further analysis (e.g., histology or Western blotting).
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Isomahanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental protocols for investigating the biological activities of Isomahanine, a carbazole (B46965) alkaloid with demonstrated cytotoxic effects against cancer cells. The protocols detailed below are based on established methodologies for assessing cytotoxicity, apoptosis, and autophagy, as well as for elucidating the underlying molecular mechanisms.
Introduction to this compound's Mechanism of Action
This compound has been identified as a potent cytotoxic agent, particularly effective against multidrug-resistant cancer cells.[1][2] Its primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which in turn activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This activation culminates in the simultaneous triggering of two distinct cell death mechanisms: apoptosis and autophagy.[1]
Data Presentation: Cytotoxicity of this compound
The cytotoxic potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound in human oral squamous cell carcinoma cell lines.
| Cell Line | Description | IC50 (µM) |
| CLS-354/WT | Wild-Type | 16.8 |
| CLS-354/DX | Multidrug-Resistant | 15.0 |
Note: The available public data on the IC50 values of this compound across a broader range of cancer cell lines is currently limited. The provided data is from a study on oral squamous cell carcinoma.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound-induced signaling cascade.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC to identify the externalization of phosphatidylserine (B164497) in early apoptotic cells and PI to stain the nucleus of late apoptotic or necrotic cells.
References
Determining the Cytotoxicity of Isomahanine in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Isomahanine, a carbazole (B46965) alkaloid, in cancer cell lines. These guidelines are intended to assist in the preclinical evaluation of this compound as a potential anticancer agent. The protocols described herein are based on established cell viability assays, and the accompanying notes on signaling pathways provide context for its mechanism of action.
Data Presentation: this compound IC50 Values
The cytotoxic activity of this compound has been investigated in the context of multidrug-resistant oral squamous cell carcinoma (OSCC). A key study demonstrated that this compound effectively induces cytotoxicity in the CLS-354/DX human oral squamous cell carcinoma cell line, which is known to overexpress multidrug resistance-associated protein 1 (MRP1) and is resistant to conventional anticancer drugs like cisplatin (B142131) and camptothecin.[1][2][3][4]
While the referenced literature confirms the cytotoxic efficacy of this compound against this resistant cell line, the specific IC50 value was not available in the reviewed abstracts and publicly accessible materials. The table below is structured for the inclusion of such data as it becomes available through further research.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| CLS-354/DX | Oral Squamous Cell Carcinoma (Multidrug-Resistant) | Data not available in searched resources. | [1][2][3][4] |
Experimental Protocols
The following are detailed protocols for two common colorimetric assays used to determine the IC50 values of therapeutic compounds in adherent cancer cell lines: the MTT assay and the SRB assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
This compound
-
Selected adherent cancer cell line (e.g., CLS-354/DX)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Detach the cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis to fit a sigmoidal dose-response curve.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
This compound
-
Selected adherent cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
-
Cell Fixation:
-
After the treatment period, gently add 100 µL of cold 10% (w/v) TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant and wash the wells four to five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and plot it against the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Mechanism of Action
This compound has been shown to induce cell death in multidrug-resistant oral squamous carcinoma cells through the simultaneous activation of apoptosis and autophagy.[1][2][4] The underlying mechanism involves the induction of endoplasmic reticulum (ER) stress and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][4]
-
ER Stress Induction: this compound treatment leads to the upregulation of ER stress markers such as PERK and CHOP. Prolonged ER stress can trigger apoptotic pathways.
-
MAPK Pathway Activation: The compound activates the p38 MAPK pathway, which in turn promotes both apoptosis and autophagy. Inhibition of p38 MAPK has been shown to reduce this compound-induced cell death.[1][2][4]
-
Apoptosis and Autophagy: this compound induces caspase-dependent apoptosis, evidenced by the cleavage of caspase-3 and PARP.[1][2] It also triggers autophagic flux, indicated by the conversion of LC3B-I to LC3B-II and the degradation of p62.[1][2][4]
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
This compound-Induced Signaling Pathway
Caption: this compound's proposed mechanism of action in cancer cells.
References
- 1. This compound induces endoplasmic reticulum stress and simultaneously triggers p38 MAPK-mediated apoptosis and autophagy in multidrug-resistant human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Isomahanine Cytotoxicity Assessment using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomahanine, a carbazole (B46965) alkaloid isolated from Murraya koenigii (curry leaf), has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis and autophagy, mediated by the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to assess the in vitro cytotoxic effects of compounds like this compound on cultured cells. This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Data Presentation
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound can vary depending on the cell line and the duration of exposure.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| CLS-354/DX | Multidrug-Resistant Oral Squamous Carcinoma | ~20 | 24 | [2] |
| CLS-354/WT | Oral Squamous Carcinoma | ~15 | 24 | [2] |
Note: The above data is illustrative and based on available research. Researchers should determine the IC50 values for their specific cell lines of interest.
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound
-
Human cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for determining this compound cytotoxicity.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response study with a broad range of concentrations initially.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the medium containing the same concentration of DMSO used for the highest this compound concentration.
-
Untreated Control: Cells treated with fresh complete medium only.
-
Blank Control: Wells containing medium only (no cells) to subtract the background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.
-
Signaling Pathway
This compound exerts its cytotoxic effects by inducing ER stress, which in turn activates the p38 MAPK signaling pathway, leading to both apoptosis and autophagy.
Caption: The signaling cascade initiated by this compound, leading to apoptosis and autophagy via ER stress and p38 MAPK activation.
Conclusion
The MTT assay is a robust and straightforward method for evaluating the cytotoxic properties of this compound. This protocol provides a comprehensive guide for researchers to reliably assess the dose-dependent effects of this promising natural compound on various cancer cell lines. Understanding the cytotoxicity and the underlying molecular mechanisms of this compound is crucial for its further development as a potential anticancer agent.
References
Application Notes and Protocols for Isomahanine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomahanine, a carbazole (B46965) alkaloid, has demonstrated significant potential as an anti-cancer agent, particularly in multidrug-resistant (MDR) cancer cells. These application notes provide a comprehensive overview of the use of this compound in cell culture, detailing its mechanism of action and providing protocols for its application and for assessing its cellular effects. This compound has been shown to induce endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis and autophagy through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human oral squamous carcinoma cells.[1][2]
Mechanism of Action
This compound's primary mechanism of action in cancer cells involves the induction of ER stress. This cellular stress response leads to the activation of the p38 MAPK pathway, which in turn initiates two distinct cell death mechanisms: apoptosis and autophagy.[1][2] This dual-action makes this compound a promising candidate for overcoming drug resistance in cancer therapy.
Data Presentation
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound in a human oral squamous carcinoma cell line.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | CLS-354 | Oral Squamous Carcinoma | 15.0 |
Note: this compound has also been shown to be effective against the multidrug-resistant oral squamous carcinoma cell line CLS-354/DX, which overexpresses the multidrug resistance-associated protein 1 (MRP1).
Experimental Protocols
Cell Culture and Maintenance of CLS-354 Cells
The CLS-354 cell line was derived from a primary squamous carcinoma of the oral cavity of a 51-year-old Caucasian male.[3]
Materials:
-
CLS-354 cells
-
DMEM with 4.5 g/L Glucose, 4 mM L-Glutamine, 3.7 g/L NaHCO3, and 1.0 mM Sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium free
-
Accutase
-
T25 or T75 cell culture flasks
-
50 ml centrifuge tubes
-
Incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing the DMEM base with 10% FBS.
-
Cell Thawing:
-
Thaw the cryovial of CLS-354 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 ml centrifuge tube containing 9 ml of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 ml of complete growth medium.
-
Transfer the cell suspension to a T25 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium.
-
Wash the cell monolayer with PBS (3-5 ml for a T25 flask, 5-10 ml for a T75 flask).
-
Add Accutase to completely cover the cell sheet (1-2 ml for a T25 flask, 2.5 ml for a T75 flask).
-
Incubate at room temperature for 8-10 minutes, or until cells detach.
-
Resuspend the cells in 10 ml of complete growth medium and transfer to a 50 ml centrifuge tube.
-
Centrifuge at 300 x g for 3 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Dispense the cell suspension into new flasks at the desired seeding density.
-
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
Materials:
-
CLS-354 cells
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed CLS-354 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µl of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µl of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
CLS-354 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed CLS-354 cells and treat with desired concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis, Autophagy, and ER Stress Markers
Materials:
-
CLS-354 cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-LC3B, anti-p62, anti-PERK, anti-CHOP, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound-induced signaling cascade in cancer cells.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for evaluating this compound's cellular effects.
References
Application Notes and Protocols for Studying Isomahanine Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic efficacy of Isomahanine, a carbazole (B46965) alkaloid with demonstrated antioxidative properties.[1] Given the limited direct preclinical data on this compound, this document leverages established protocols from studies on the structurally related flavonoid, Isorhamnetin, which has shown significant anti-inflammatory and anti-cancer activities.[2][3][4][5] The following protocols are adaptable for establishing the efficacy of this compound in oncology and inflammation research.
Anti-Inflammatory Efficacy of this compound
The carrageenan-induced paw edema model is a widely accepted and reproducible method for screening acute anti-inflammatory activity. This model is suitable for evaluating the potential of this compound to mitigate inflammation.
Animal Model: Carrageenan-Induced Paw Edema in Rats
This model induces a localized, acute, and well-characterized inflammatory response.
Experimental Protocol:
-
Animal Selection: Use healthy adult Wistar or Sprague-Dawley rats, typically weighing between 150-250g. Acclimatize the animals to laboratory conditions for at least one week before the experiment.
-
Animal Grouping (n=6 per group):
-
Group I (Vehicle Control): Administer the vehicle used to dissolve this compound (e.g., 0.5% carboxymethylcellulose or saline).
-
Group II (Positive Control): Administer a standard non-steroidal anti-inflammatory drug (NSAID) like Indomethacin (e.g., 10 mg/kg) or Diclofenac sodium.
-
Group III-V (this compound Treatment): Administer varying doses of this compound (e.g., 10, 20, 50 mg/kg).
-
-
Drug Administration: Administer this compound or the control substance via oral gavage or intraperitoneal injection 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat. The left paw can be injected with saline to serve as a control.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Optional Endpoints: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue and blood samples for further analysis, such as measuring levels of inflammatory mediators (e.g., TNF-α, IL-1β, IL-6), prostaglandins (B1171923) (PGE2), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | e.g., 0.85 ± 0.05 | 0 |
| Positive Control | e.g., 10 | e.g., 0.35 ± 0.03 | e.g., 58.8 |
| This compound | 10 | TBD | TBD |
| This compound | 20 | TBD | TBD |
| This compound | 50 | TBD | TBD |
TBD: To be determined by the experiment.
Experimental Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Anti-Cancer Efficacy of this compound
Studies on this compound have shown its ability to induce apoptosis and autophagy in cancer cells. The human tumor xenograft model in immunocompromised mice is the gold standard for evaluating the in vivo anti-tumor efficacy of novel compounds.
Animal Model: Human Tumor Xenograft in Mice
This model involves implanting human cancer cells into immunodeficient mice to study tumor growth and response to treatment.
Experimental Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., breast cancer lines like MCF-7 or MDA-MB-231, or oral squamous cell carcinoma lines) under sterile conditions.
-
Animal Selection: Use immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cancer cells when they are 70-80% confluent.
-
Prepare a single-cell suspension in a suitable medium (e.g., PBS). A mixture with an extracellular matrix like Cultrex BME can improve tumor take and growth.
-
Inject the cell suspension (e.g., 3.0 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Once tumors reach the desired size, randomly assign mice to treatment groups (n=6-10 per group).
-
Group I (Vehicle Control): Administer the vehicle.
-
Group II (Positive Control): Administer a standard chemotherapeutic agent relevant to the cancer type.
-
Group III-V (this compound Treatment): Administer varying doses of this compound.
-
Administer treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal, or intravenous injection) on a predetermined schedule (e.g., daily for 21 days).
-
-
Efficacy Endpoints:
-
Continue monitoring tumor volume and body weight.
-
At the end of the study, euthanize the mice, and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers, Western blot for signaling pathway proteins).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | e.g., 1500 ± 250 | 0 | e.g., 1.5 ± 0.2 |
| Positive Control | TBD | e.g., 400 ± 100 | e.g., 73.3 | e.g., 0.4 ± 0.1 |
| This compound | TBD | TBD | TBD | TBD |
| This compound | TBD | TBD | TBD | TBD |
| This compound | TBD | TBD | TBD | TBD |
TBD: To be determined by the experiment.
Experimental Workflow Diagram:
Caption: Workflow for Human Tumor Xenograft Model.
Potential Signaling Pathways of this compound
Based on studies of this compound and related flavonoids like Isorhamnetin, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.
Signaling Pathway Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isorhamnetin attenuates collagen-induced arthritis via modulating cytokines and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isorhamnetin Suppresses Human Gastric Cancer Cell Proliferation through Mitochondria-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Isomahanine-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomahanine, a carbazole (B46965) alkaloid, has emerged as a compound of interest in oncology research due to its cytotoxic effects on various cancer cell lines. A primary mechanism underlying its anticancer activity is the induction of programmed cell death, or apoptosis. Accurate quantification of apoptosis is crucial for characterizing the potency and mechanism of action of this compound. These application notes provide detailed protocols for key assays used to quantify this compound-induced apoptosis, summarize available quantitative data, and illustrate the pertinent signaling pathways.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through a multifaceted mechanism involving the intrinsic (mitochondrial) pathway, endoplasmic reticulum (ER) stress, and the p38 MAPK signaling cascade.[1]
1. Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): this compound treatment can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the UPR. Chronic ER stress activates pro-apoptotic signaling pathways.
2. p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a key signaling cascade that responds to cellular stress. Activation of p38 MAPK by this compound can lead to the regulation of downstream targets that promote apoptosis.[1]
3. Intrinsic (Mitochondrial) Apoptosis Pathway: The culmination of ER stress and p38 MAPK signaling often converges on the mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
While comprehensive dose-response and time-course data for this compound-induced apoptosis are not extensively available in the public domain, the following tables summarize the available data and data from the structurally related and well-studied carbazole alkaloid, Mahanine, for comparative purposes.
Table 1: Cytotoxicity of this compound and Related Carbazole Alkaloids
| Compound | Cell Line | Assay | IC50 / Effective Concentration |
| This compound | CLS-354 (Oral Squamous Carcinoma) | Cytotoxicity Assay | 15 µM[2] |
| Mahanine | PC-3 (Prostate Cancer) | Cell Proliferation | ~10 µM[2] |
| Mahanine | LNCaP (Prostate Cancer) | Cell Proliferation | ~15 µM[2] |
Table 2: Apoptotic Effects of this compound and Related Carbazole Alkaloids
| Compound | Cell Line | Parameter Measured | Concentration | Observed Effect |
| This compound | CLS-354 | Apoptosis Induction | 15 µM | Triggered caspase-dependent and -independent apoptosis |
| This compound | CLS-354 | Cleaved Caspase-3 | 15 µM | Increased expression of cleaved Caspase-3 |
| Mahanine | PC-3 | Caspase-9 Activation | 15 µM | ~4.5-fold increase |
| Mahanine | PC-3 | Caspase-3 Activation | 15 µM | ~7-fold increase |
| Mahanine | LNCaP | Caspase-9 Activation | 20 µM | ~3.5-fold increase |
| Mahanine | LNCaP | Caspase-3 Activation | 20 µM | ~6-fold increase |
Note: Data for Mahanine is provided as a reference for the potential apoptotic efficacy of carbazole alkaloids.
Experimental Protocols
The following are detailed protocols for the quantification of this compound-induced apoptosis.
Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
Application Notes and Protocols for In Vivo Delivery of Isomahanine
Introduction
Isomahanine, a carbazole (B46965) alkaloid, has garnered interest for its potential therapeutic properties. To investigate its efficacy and safety in a preclinical setting, appropriate in vivo delivery methods are crucial. This document provides a generalized framework for the formulation, administration, and pharmacokinetic evaluation of this compound in animal models, drawing from best practices for similar small molecules.
Formulation Considerations for In Vivo Delivery
The successful in vivo delivery of any compound is contingent on its physicochemical properties. For this compound, solubility and stability are key parameters that will dictate the choice of vehicle and administration route.
Solubility:
-
Like many alkaloids, this compound may exhibit poor aqueous solubility.[1]
-
It is essential to determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Strategies to enhance solubility can include the use of co-solvents (e.g., DMSO, ethanol, polyethylene (B3416737) glycol), cyclodextrins, or lipid-based formulations.
Stability:
-
The stability of this compound in the chosen formulation and under physiological conditions (pH, temperature) must be assessed.[1]
-
Degradation kinetics should be determined to ensure that the compound remains intact and active for the duration of the experiment.
In Vivo Delivery Methods
The choice of administration route depends on the experimental objective, the target organ, and the pharmacokinetic profile of the compound. Common routes for in vivo research include oral, intravenous, and intraperitoneal administration.
Oral (PO) Administration
Oral delivery is often preferred for its convenience and clinical relevance. However, it can be limited by low bioavailability due to factors like poor absorption and first-pass metabolism.
Protocol for Oral Gavage in Rodents:
-
Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, corn oil). The final concentration should allow for an appropriate dosing volume (typically 5-10 mL/kg for mice).
-
Animal Handling: Gently restrain the animal.
-
Administration: Use a ball-tipped gavage needle of the appropriate size. Insert the needle into the esophagus and gently deliver the formulation into the stomach.
-
Observation: Monitor the animal for any signs of distress post-administration.
Intravenous (IV) Administration
IV injection ensures 100% bioavailability and provides a rapid onset of action. It is often used in initial pharmacokinetic studies to determine clearance and volume of distribution.
Protocol for Intravenous Injection in Rodents (Tail Vein):
-
Formulation: Prepare a sterile, isotonic solution of this compound. The vehicle should be well-tolerated intravenously (e.g., saline, PBS). Ensure there are no particulates.
-
Animal Restraint: Place the animal in a restraint device that allows access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a small gauge needle (e.g., 27-30G), insert it into the vein and slowly inject the formulation.
-
Post-injection: Apply gentle pressure to the injection site to prevent bleeding.
Intraperitoneal (IP) Administration
IP injection offers a systemic delivery route with slower absorption compared to IV. It is a common method for administering test compounds in preclinical efficacy models.
Protocol for Intraperitoneal Injection in Rodents:
-
Formulation: Prepare a sterile solution or suspension of this compound.
-
Animal Handling: Restrain the animal to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Injection: Insert the needle at a shallow angle (10-20 degrees) into the peritoneal cavity and inject the formulation.
-
Observation: Monitor the animal for any adverse reactions.
Pharmacokinetic Evaluation
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for interpreting efficacy and toxicity data.
Experimental Protocol for a Pilot Pharmacokinetic Study:
-
Animal Groups: Divide animals into groups based on the administration route (e.g., IV, PO, IP).
-
Dosing: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
Data Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose (mg/kg) | 5 | 10 | 20 |
| Cmax (ng/mL) | 1500 | 800 | 250 |
| Tmax (h) | 0.08 | 0.5 | 2.0 |
| AUC (0-t) (ng*h/mL) | 3200 | 2800 | 1500 |
| Half-life (t1/2) (h) | 2.5 | 3.0 | 4.5 |
| Bioavailability (%) | 100 | 87.5 | 23.4 |
Note: The data presented in this table is purely illustrative and not based on actual experimental results for this compound.
Visualizations
Diagram 1: General Workflow for In Vivo this compound Study
Caption: General workflow for an in vivo study of this compound.
Diagram 2: Potential Signaling Pathway Modulation by this compound
Caption: Hypothetical signaling pathway modulated by this compound.
References
Application Notes and Protocols for the Quantification of Isomahanine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomahanine, a carbazole (B46965) alkaloid, has garnered interest for its potential therapeutic properties. To facilitate research and development, robust and reliable analytical methods for the accurate quantification of this compound in biological matrices are essential. These methods are crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Bioanalysis is a critical component of drug development, involving the extraction and measurement of drugs and their metabolites in biological fluids such as plasma, urine, and tissue homogenates.[1] The complexity of these biological matrices necessitates efficient sample preparation techniques to remove interfering substances like proteins and lipids, thereby enhancing the accuracy and sensitivity of the analytical method.[1] Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]
Analytical Methods
The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be a cost-effective method for quantification.[3] However, for higher sensitivity and selectivity, especially at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[4][5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
A simple and sensitive HPLC-UV method can be developed for the quantification of this compound in plasma.[6] This method is suitable for studies where higher concentrations of the analyte are expected.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-throughput analysis and quantification at very low levels, an LC-MS/MS method is recommended.[4][7] This technique offers superior sensitivity and specificity, making it ideal for pharmacokinetic studies where plasma concentrations can be very low.[4]
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using HPLC-UV
This protocol details a method for the determination of this compound in human plasma using HPLC with UV detection, adapted from a method for a similar small molecule.[6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., a structurally similar and stable carbazole alkaloid at a known concentration).
-
Add 2.5 mL of an extraction solvent mixture of hexane (B92381) and isoamyl alcohol (98:2 v/v).[6]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A mixture of 0.01 M sodium hydrogen phosphate (B84403) solution (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (B52724) (60:40 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a preliminary scan should be performed).
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
3. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of this compound into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.
Protocol 2: this compound Quantification in Human Plasma using LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of this compound in human plasma using LC-MS/MS.[4][7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by direct infusion of an this compound standard).
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (To be determined by direct infusion of the IS standard).
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Data Presentation
The following tables summarize hypothetical quantitative data for the validation of the LC-MS/MS method for this compound.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.550 |
| 500 | 12.750 |
| 1000 | 25.500 |
| Linear Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy of the LC-MS/MS Method
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV, %) |
| Intra-Day | ||||
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |
| Low | 1.5 | 1.55 | 103.3 | 6.2 |
| Medium | 75 | 72.8 | 97.1 | 4.8 |
| High | 750 | 761.3 | 101.5 | 3.5 |
| Inter-Day | ||||
| LLOQ | 0.5 | 0.51 | 102.0 | 9.8 |
| Low | 1.5 | 1.47 | 98.0 | 7.5 |
| Medium | 75 | 76.9 | 102.5 | 5.6 |
| High | 750 | 742.5 | 99.0 | 4.1 |
LLOQ: Lower Limit of Quantification CV: Coefficient of Variation
Visualizations
Caption: General workflow for the quantification of this compound in biological samples.
Caption: Comparison of common sample preparation techniques.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. researchgate.net [researchgate.net]
- 6. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Isomahanine solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Isomahanine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] It is poorly soluble in aqueous solutions, and direct dissolution in buffers or cell culture media is not recommended.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do to prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous medium. Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.5%, to avoid solvent-induced cytotoxicity and solubility issues.
-
Improve Dilution Technique: Pre-warm your cell culture medium to 37°C. While gently vortexing or swirling the medium, add the this compound stock solution dropwise to facilitate rapid dispersion.
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions of your stock solution in pre-warmed cell culture medium.
-
Use a Co-solvent (with caution): In some instances, a combination of solvents may improve solubility. However, this requires careful validation to ensure compatibility with your specific assay.
Q3: What is the maximum concentration of this compound I can use in my in vitro assay?
A3: The maximum concentration is limited by its solubility in the final assay medium and any potential cytotoxicity. While stock solutions in DMSO can be prepared at concentrations of 100 mM or higher, the final concentration in your aqueous assay medium will be significantly lower.[1] It is crucial to perform a dose-response curve to determine the optimal and maximal non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. When stored properly, the stock solution can be stable for up to 24 months.[2] Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.
Q5: My this compound stock solution appears cloudy. What should I do?
A5: Cloudiness or visible particulates in your stock solution indicate that the compound may not be fully dissolved or has precipitated during storage. You can try the following:
-
Gentle Warming: Warm the solution in a 37°C water bath for a short period.
-
Sonication: Use a bath sonicator to help break up aggregates and facilitate dissolution.
-
If the precipitate does not redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound. Note that specific quantitative solubility data in mg/mL is limited in publicly available literature; therefore, molar concentrations in the recommended solvent are provided.
| Solvent | Molarity (mM) | Approx. mg/mL | Notes |
| DMSO | ≥ 100 | ≥ 34.75 | Soluble up to at least 100 mM based on stock solution preparation data.[1] |
| Chloroform | Soluble | Not specified | Qualitative solubility data.[1][2] |
| Dichloromethane | Soluble | Not specified | Qualitative solubility data.[1][2] |
| Ethyl Acetate | Soluble | Not specified | Qualitative solubility data.[1][2] |
| Acetone | Soluble | Not specified | Qualitative solubility data.[1][2] |
| Aqueous Buffers | Poorly Soluble | Not specified | Not recommended for preparing stock solutions. |
Calculations are based on a molecular weight of 347.5 g/mol for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 347.5 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 347.5 g/mol * 1000 mg/g = 3.475 mg
-
-
Weighing: Accurately weigh 3.475 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: On the day of the experiment, remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Dilution: To minimize precipitation, perform serial dilutions. For example, to prepare a 10 µM final concentration:
-
Intermediate Dilution (100 µM): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium and mix well.
-
Final Dilution (10 µM): Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed cell culture medium.
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Simplified Signaling Pathway of this compound Action
This compound is an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of arachidonic acid. By inhibiting sEH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs), leading to their accumulation and enhanced biological effects, which include anti-inflammatory and vasodilatory properties.
Caption: this compound inhibits sEH, increasing beneficial EETs.
References
Isomahanine Stability in Cell Culture Media: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of isomahanine in various cell culture media. Due to the limited availability of direct stability studies for this compound, this guide offers a comprehensive framework based on best practices for handling carbazole (B46965) alkaloids and other small molecules in in vitro settings. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to empower researchers to assess this compound stability under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous cell culture media?
A1: Direct, comprehensive studies on the stability of this compound in commonly used cell culture media are not extensively published. However, like many organic compounds, this compound may have limited stability in aqueous solutions such as cell culture media.[1] The stability can be influenced by several factors including the composition of the media, pH, temperature, and exposure to light.[2] It is strongly recommended to prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment to minimize potential degradation.[1]
Q2: What factors can influence the stability of this compound in cell culture?
A2: Based on the general principles of compound stability and studies of structurally related alkaloids, the following factors can influence this compound's stability:
-
pH of the media: The typical pH of cell culture media (7.2-7.4) can promote the hydrolysis of susceptible compounds.[2] The stability of other alkaloids has been shown to be pH-dependent.
-
Media Components: Certain components in cell culture media, such as amino acids (e.g., cysteine) and metal ions (e.g., iron), can interact with and potentially degrade the compound.[3]
-
Serum: Fetal Bovine Serum (FBS) contains enzymes like esterases and proteases that could metabolize this compound. Additionally, serum proteins can bind to small molecules, which may affect their stability and bioavailability.
-
Temperature: Standard cell culture incubation temperatures (37°C) can accelerate the rate of chemical degradation.
-
Exposure to Light: Light can induce the photodegradation of sensitive compounds. It is advisable to protect stock solutions and media containing this compound from light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is poorly soluble in aqueous solutions, so a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
-
Preparation: Dissolve this compound in anhydrous, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed, light-protected vials at -20°C or -80°C. Under these conditions, the stock solution should be stable for several months.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced cellular effects. It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as the highest concentration of this compound used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | The final concentration of this compound exceeds its aqueous solubility limit. This "crashing out" is common for hydrophobic compounds dissolved in DMSO when diluted in an aqueous buffer. | - Decrease the final working concentration of this compound. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. - Add the compound dropwise while gently vortexing the media. |
| Variability in experimental results between replicates. | This could be due to inconsistent sample handling, pipetting errors, or degradation of this compound over the course of the experiment. | - Ensure uniform mixing of the media after adding this compound. - Use calibrated pipettes and proper technique. - Prepare fresh working solutions for each experiment and minimize the time between adding the compound and starting the assay. |
| Loss of compound activity over time in a long-term experiment. | This compound may be degrading under the culture conditions (37°C, aqueous media). | - Conduct a stability study to determine the half-life of this compound in your specific media (see Experimental Protocol below). - If degradation is significant, consider replenishing the media with freshly prepared this compound at regular intervals. |
| Cloudiness appears in the culture media after adding this compound. | This could be a fine precipitate of the compound or microbial contamination. | - Examine a sample of the media under a microscope to distinguish between a chemical precipitate and microbial growth. - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review your sterile technique. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous, cell culture-grade DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)
-
Sterile, light-protected microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Medium: Pre-warm your complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to achieve your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., 0.1%).
-
Aliquot for Time Points: Dispense the this compound-containing medium into sterile, light-protected microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Incubation: Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator. Immediately freeze the sample at -80°C to halt any further degradation.
-
Sample Analysis: Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This data can be used to determine the half-life (t1/2) of this compound in the medium.
Data Presentation
Example: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
Disclaimer: The following data is hypothetical and for illustrative purposes only. Researchers should generate their own data using the protocol described above.
| Time (Hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) | % this compound Remaining (Serum-Free DMEM) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 98.1 | 99.5 |
| 4 | 88.7 | 94.3 | 97.2 |
| 8 | 76.5 | 85.6 | 93.8 |
| 12 | 65.1 | 78.2 | 90.1 |
| 24 | 42.3 | 60.9 | 82.4 |
| 48 | 18.9 | 35.7 | 68.3 |
| Calculated Half-life (t1/2) | ~20 hours | ~30 hours | >48 hours |
Visualizations
References
Technical Support Center: Preventing Isomahanine Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Isomahanine precipitation in aqueous solutions during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound precipitation.
Q1: My this compound precipitated immediately when I diluted my stock solution into my aqueous buffer. What went wrong and how can I fix it?
A1: This is likely a phenomenon known as "solvent shock." this compound, like many carbazole (B46965) alkaloids, is sparingly soluble in water but is soluble in polar organic solvents such as DMSO, chloroform, and acetone.[1][2][3] When a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.
To prevent this:
-
Slow, Dropwise Addition: Add the this compound stock solution to the aqueous buffer drop by drop while vigorously vortexing or stirring the buffer.[4] This allows for more gradual mixing and reduces the localized concentration of the organic solvent.
-
Increase Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient to maintain solubility. However, be mindful of its potential effects on your experimental system, as it's typically recommended to keep the final DMSO concentration below 0.5% in cell-based assays.[4]
-
Use of Co-solvents: Consider preparing a formulation with co-solvents like PEG300 or surfactants like Tween-80 to improve solubility.[4]
Q2: My this compound solution was clear at first, but now it's cloudy. Why did this happen?
A2: Delayed precipitation can occur due to several factors:
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to precipitation.[4][5] If you've refrigerated or cooled the solution, this is a likely cause.
-
Solvent Evaporation: If the solution is not stored in a tightly sealed container, the solvent can evaporate over time. This increases the concentration of this compound, potentially exceeding its solubility limit.[5]
-
pH Shift: The pH of the solution can influence the solubility of alkaloids.[5][6] A change in pH over time due to interactions with air (e.g., CO2 absorption) or other components in the medium could lead to precipitation.
-
Instability of Amorphous Form: If you are using a solid dispersion, the amorphous, more soluble form of the alkaloid may be converting back to a more stable, less soluble crystalline form over time.[5]
To resolve this:
-
Temperature Equilibration: Before use, allow the solution to return to room temperature or the experimental temperature (e.g., 37°C).[4]
-
Sonication: A sonicator bath can be used to help redissolve the precipitate. Gentle warming may also be effective.[4]
-
Fresh Preparation: It is always best to prepare aqueous working solutions fresh whenever possible.[4]
Q3: I'm getting inconsistent results in my biological assays. Could this compound precipitation be the culprit?
A3: Yes, precipitation of this compound can lead to an inaccurate concentration of the active compound in your assay, resulting in poor reproducibility.[4] It is crucial to ensure that your this compound remains fully dissolved throughout your experiment.
To ensure consistency:
-
Visually Inspect Solutions: Always visually inspect your solutions for any signs of precipitation before each use.
-
Follow Prevention Protocols: Adhere to the best practices for preparing and handling your this compound solutions as outlined in this guide.
-
Consider Formulation Strategies: For longer-term experiments, using formulation strategies like solid dispersions or cyclodextrin (B1172386) complexes can improve solubility and stability.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making an this compound stock solution?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] For biological experiments, DMSO is a commonly used solvent for preparing high-concentration stock solutions.
Q2: What is the general solubility of this compound in aqueous solutions?
Q3: How should I store my this compound solutions?
A3: For stock solutions prepared in an organic solvent like DMSO, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[2] Generally, these can be usable for up to two weeks.[2] Before use, and prior to opening the vial, allow your product to equilibrate to room temperature for at least 1 hour.[2] It is not recommended to store aqueous working solutions for more than one day.[10]
Q4: What are the key factors that influence the stability of an this compound solution?
A4: The primary factors influencing the stability of an this compound solution are:
-
Solvent Composition: The type and concentration of organic co-solvents in the aqueous medium.
-
Temperature: Lower temperatures can decrease solubility.[4][5]
-
pH: The pH of the aqueous medium can affect the ionization state and solubility of alkaloids.[5][6]
-
Concentration: Exceeding the solubility limit of this compound in a given solvent system will lead to precipitation.[5]
-
Storage Conditions: Proper storage in sealed containers is necessary to prevent solvent evaporation.[5]
Data Presentation
Table 1: General Solubility of Carbazole Alkaloids
| Solvent Type | Examples | Solubility of Carbazole Alkaloids |
| Aqueous Solutions | Water, Buffers (e.g., PBS) | Sparingly Soluble to Insoluble[1][3][9] |
| Polar Organic Solvents | DMSO, Acetone, Ethanol | Soluble[1][2][3] |
| Non-Polar Organic Solvents | Chloroform, Dichloromethane, Toluene | Soluble[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. Ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.[2]
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Buffer Preparation: Prepare the desired aqueous buffer and bring it to the experimental temperature.
-
Vortexing: Vigorously vortex or stir the aqueous buffer.
-
Slow Addition: While the buffer is being mixed, slowly add the required volume of the this compound DMSO stock solution drop by drop.[4]
-
Final Mixing: Continue to vortex or stir for a few minutes to ensure complete mixing.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate before use.
-
Fresh Preparation: Prepare this working solution fresh for each experiment.[4]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits the sEH signaling pathway.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | CAS:144606-95-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. Carbazole | 86-74-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbazole CAS#: 86-74-8 [m.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Common artifacts in Isomahanine bioassays and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common artifacts and challenges encountered during Isomahanine bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a carbazole (B46965) alkaloid, a class of naturally occurring compounds with diverse biological activities. It has been shown to exhibit cytotoxic effects against cancer cells, including multidrug-resistant strains.[1][2] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress and the activation of signaling pathways that lead to programmed cell death (apoptosis) and autophagy.[1][2][3]
Q2: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are molecules that can produce false-positive results in high-throughput screening assays through non-specific mechanisms. While this compound is not definitively classified as a PAIN, its structural characteristics as a carbazole alkaloid warrant careful consideration, as some alkaloids and related compounds can interfere with bioassays. Researchers should be vigilant for signs of non-specific activity, such as steep dose-response curves or activity in multiple unrelated assays.
Q3: What are the common causes of inconsistent results in this compound cytotoxicity assays?
Inconsistent results in cytotoxicity assays with this compound can stem from several factors:
-
Solubility and Stability: this compound has limited aqueous solubility. Improper dissolution or precipitation during the experiment can lead to variable effective concentrations. It is soluble in organic solvents like DMSO, chloroform, and acetone.
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates, which may lead to non-specific cytotoxicity or interfere with assay readouts.
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to this compound due to differences in their genetic makeup and signaling pathways.
Troubleshooting Guides
Issue 1: High Background or False Positives in Colorimetric Viability Assays (e.g., MTT, XTT)
Symptoms:
-
Control wells (containing this compound but no cells) show a significant color change.
-
Unexpectedly high cell viability at concentrations where cytotoxicity is anticipated.
Potential Causes & Solutions:
| Cause | Solution |
| Direct Reduction of Tetrazolium Salts | This compound, like some natural products, may have antioxidant properties that can directly reduce MTT or other tetrazolium salts to formazan (B1609692), independent of cellular metabolic activity. Solution: Run a cell-free control with this compound at all tested concentrations. Subtract the absorbance values of these controls from the corresponding experimental wells. |
| Precipitation of this compound | This compound precipitation in the culture medium can scatter light and lead to artificially high absorbance readings. Solution: Visually inspect the wells under a microscope for any precipitate. Improve solubility by optimizing the initial stock concentration in DMSO and ensuring the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells. |
| Color Interference | If this compound solutions have an intrinsic color, this can interfere with absorbance readings. Solution: Use a plate reader with a spectral scanning feature to identify the absorbance spectrum of this compound and choose a wavelength for measurement where the compound's absorbance is minimal. Alternatively, use a non-colorimetric viability assay. |
Issue 2: Poor Reproducibility in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Inconsistent IC50 values between experiments.
Potential Causes & Solutions:
| Cause | Solution |
| Incomplete Solubilization | This compound may not be fully dissolved in the stock solution or may precipitate when diluted in aqueous media. Solution: Ensure complete dissolution of the solid compound in a suitable organic solvent like DMSO before preparing dilutions. Vortex thoroughly. When diluting into culture medium, add the this compound stock solution to the medium and mix immediately to prevent precipitation. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to skewed results. Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity within the plate. |
| Cell Seeding Density | The initial number of cells seeded can significantly impact the outcome of a cytotoxicity assay. Solution: Optimize the cell seeding density for each cell line to ensure they are in the exponential growth phase throughout the experiment. |
Quantitative Data Summary
The cytotoxic activity of this compound against various cancer cell lines is summarized below. It is important to note that IC50 values can vary depending on the assay method, incubation time, and specific cell line used.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| CLS-354/DX | Multidrug-Resistant Oral Squamous Cell Carcinoma | MTT | 48 | ~15 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effect of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for MAPK Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total p38, ERK1/2, and JNK1/2 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound induces endoplasmic reticulum stress and simultaneously triggers p38 MAPK-mediated apoptosis and autophagy in multidrug-resistant human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomahanine Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for improving the bioavailability of Isomahanine in in vivo studies. The following troubleshooting guides, FAQs, and protocols address common challenges associated with this promising, yet poorly soluble, natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a carbazole (B46965) alkaloid.[1][2] Studies have shown it possesses antibacterial activity against pathogens like Flavobacterium columnare and Streptococcus iniae.[1][2] Additionally, this compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), suggesting potential therapeutic applications.[1][2]
Q2: What is the primary challenge when using this compound for in vivo research?
The main obstacle for in vivo studies is this compound's poor aqueous solubility. While it is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, its low solubility in water significantly hinders its absorption in the gastrointestinal tract, leading to low and variable bioavailability.[1][2] It is estimated that 40% of marketed drugs and up to 90% of drug candidates in development pipelines exhibit poor water solubility, making this a common challenge in pharmaceutical development.[3][4]
Q3: What does "bioavailability" mean, and why is it critical for in vivo studies?
Bioavailability refers to the fraction of an administered drug dose that reaches the systemic circulation unchanged. For oral medications, low bioavailability can be caused by poor dissolution, low permeability across the intestinal wall, or extensive first-pass metabolism in the liver.[5][6][7] Achieving adequate bioavailability is crucial for obtaining reliable and reproducible results in preclinical studies and for ensuring therapeutic efficacy in clinical applications.[4]
Q4: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound?
Numerous formulation strategies exist to improve the bioavailability of poorly water-soluble drugs.[4][8] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micron or nano-scale (micronization, nanosuspensions) enhances the dissolution rate.[9][10]
-
Lipid-Based Formulations: These systems, including nanoemulsions and self-emulsifying drug delivery systems (SEDDS), dissolve the drug in lipid carriers, which can improve absorption and even bypass first-pass metabolism via lymphatic transport.[5][11][12]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at a molecular level (amorphous solid dispersions) can maintain the drug in a high-energy, more soluble state.[3][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively "hide" the hydrophobic drug molecule within a hydrophilic shell, improving its solubility in water.[3][6]
Troubleshooting Guide
Problem: My this compound powder will not dissolve in an aqueous vehicle (e.g., saline, PBS) for animal dosing.
-
Answer: This is expected due to this compound's hydrophobic nature. Direct suspension in a simple aqueous vehicle will likely lead to poor and erratic absorption.
-
Recommendation 1 (Simple Suspension): For initial range-finding studies, you can attempt to create a suspension using wetting agents. Reduce the particle size of this compound using a mortar and pestle. Prepare a vehicle containing a surfactant (e.g., 0.5% Tween 80) and a suspending agent (e.g., 0.5% carboxymethyl cellulose) in water. Gradually add the this compound powder to the vehicle while vortexing or homogenizing. Note that this approach may still result in high variability.
-
Recommendation 2 (Co-solvents): A co-solvent system can be used to increase solubility.[9] A common preclinical vehicle is a mixture of PEG 400, propylene (B89431) glycol, and water. However, the concentration of organic solvents must be carefully controlled to avoid toxicity in animals. Perform tolerability studies with the vehicle alone before proceeding with the drug.
-
Recommendation 3 (Advanced Formulations): For definitive pharmacokinetic or efficacy studies, developing an enabling formulation such as a lipid-based system or a solid dispersion is highly recommended.[8][11] Refer to the protocols below.
-
Problem: My this compound formulation appears cloudy or shows visible precipitation after preparation or upon dilution.
-
Answer: This indicates that the drug has either not fully dissolved or is precipitating out of a supersaturated solution. This can lead to dose inaccuracies and poor absorption.
-
Troubleshooting for Co-solvent Systems: The drug may be crashing out upon contact with aqueous physiological fluids. This is a common issue. You may need to increase the proportion of the co-solvent or add a precipitation inhibitor (a polymer like HPMC or PVP) to the formulation to maintain a supersaturated state.[3]
-
Troubleshooting for Lipid-Based Systems (SEDDS): The formulation may not be robust to dilution. Re-evaluate the ratio of oil, surfactant, and co-surfactant. The goal is to form a stable and fine micro or nanoemulsion upon gentle agitation in an aqueous medium.[12]
-
Troubleshooting for Nanosuspensions: The particles may be agglomerating. Ensure you have an adequate concentration of a suitable stabilizer (surfactant or polymer) in your formulation.[14]
-
Problem: I am observing very low and highly variable plasma concentrations of this compound in my pharmacokinetic study.
-
Answer: This is the classic sign of poor oral bioavailability for a BCS Class II/IV compound (low solubility/low permeability).[6] It suggests that the dissolution and/or absorption of this compound is the rate-limiting step.
-
Solution Path 1 (Enhance Dissolution): The primary focus should be on increasing the dissolution rate. Strategies like micronization, nanosuspensions, or amorphous solid dispersions directly address this issue.[9][10] By increasing the surface area or presenting the drug in a higher energy state, you can significantly improve its dissolution profile.
-
Solution Path 2 (Enhance Solubilization & Permeability): Lipid-based formulations like SEDDS not only keep the drug in a solubilized state within the GI tract but can also improve its permeability across the intestinal membrane.[5][11] The components of the formulation can interact with enterocytes and inhibit efflux transporters.
-
Solution Path 3 (Consider Bioenhancers): Co-administration with natural bioenhancers, such as piperine, can inhibit metabolic enzymes and efflux transporters, thereby increasing the absorption of the primary drug.[11]
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 144606-95-1 | [1] |
| Molecular Formula | C₂₃H₂₅NO₂ | [1] |
| Molecular Weight | 347.5 g/mol | [1] |
| Appearance | Powder | [1] |
| Aqueous Solubility | Data not readily available; predicted to be very low. | - |
| Organic Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][2] |
Table 2: Example Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Note: This is a starting point for formulation development and requires optimization.
| Component | Function | Example Excipient | Concentration (% w/w) |
| Oil Phase | Solubilizes the drug | Capryol™ 90 | 30 - 40% |
| Surfactant | Forms emulsion | Kolliphor® RH 40 | 40 - 50% |
| Co-surfactant | Improves emulsion stability | Transcutol® HP | 10 - 20% |
| This compound | Active Pharmaceutical Ingredient | - | 1 - 5% |
Table 3: Comparison of Key Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Nanosuspension | Increases surface area for faster dissolution. | High drug loading, suitable for various administration routes. | Requires specialized equipment (homogenizers, mills); potential for particle aggregation. |
| SEDDS | Drug is pre-dissolved in a lipid mixture that forms an emulsion in the GI tract. | Enhances solubility and permeability; can bypass first-pass metabolism. | Lower drug loading; potential for GI irritation from high surfactant levels. |
| Amorphous Solid Dispersion (ASD) | Drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state. | Significant increase in apparent solubility and dissolution rate. | Physically unstable (risk of recrystallization); requires specific polymers and manufacturing processes (spray drying, hot-melt extrusion). |
Visualizations and Diagrams
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Objective: To produce a stabilized suspension of this compound nanoparticles to increase surface area and dissolution velocity.
-
Materials:
-
This compound powder
-
Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl methylcellulose (B11928114) - HPMC)
-
Wetting agent (e.g., Tween 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or similar high-energy mill.
-
-
Methodology:
-
Prepare a stabilizer solution by dissolving the chosen stabilizer (e.g., 2% w/v Poloxamer 188) and wetting agent (e.g., 0.5% w/v Tween 80) in purified water.
-
Create a pre-suspension by dispersing a defined amount of this compound (e.g., 5% w/v) into the stabilizer solution using a high-shear homogenizer for 15 minutes.
-
Transfer the pre-suspension to the milling chamber, which has been pre-filled with the milling media (beads should occupy ~50% of the chamber volume).
-
Begin the wet milling process. Milling parameters (e.g., 600 RPM for 4 hours) must be optimized. The process should be conducted in a cooled chamber to dissipate heat.
-
After milling, separate the nanosuspension from the milling media by decanting or using a sieve.
-
Characterize the resulting nanosuspension for particle size and distribution (using Dynamic Light Scattering), zeta potential (for stability), and drug content (using a validated HPLC method).
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To dissolve this compound in a lipid-surfactant mixture that spontaneously forms a micro or nanoemulsion upon contact with gastrointestinal fluids.
-
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Glass vials, magnetic stirrer, and heating plate.
-
-
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound. Add an excess amount of this compound to a known volume of each excipient, vortex for 24 hours, centrifuge, and measure the concentration of the dissolved drug in the supernatant via HPLC.
-
Based on solubility data, select the most promising excipients. Construct a pseudo-ternary phase diagram to identify the self-emulsification region. This is done by preparing various mixtures of the oil, surfactant, and co-surfactant (e.g., at a fixed Surfactant:Co-surfactant ratio) and observing their emulsification performance when titrated with water.
-
Select a formulation from the optimal emulsification region. Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to approximately 40°C on a magnetic stirrer to ensure homogeneity.
-
Add the pre-weighed this compound to the excipient mixture and stir until it is completely dissolved.
-
Evaluate the final formulation by dispersing a small amount (e.g., 1 mL) into a larger volume of water (e.g., 250 mL) with gentle stirring. Characterize the resulting emulsion for droplet size, time to emulsify, and clarity. Check for any signs of drug precipitation.
-
References
- 1. This compound | CAS:144606-95-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:144606-95-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. sphinxsai.com [sphinxsai.com]
Technical Support Center: Overcoming Isomahanine Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomahanine and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in sensitive cancer cells?
This compound, a carbazole (B46965) alkaloid, is understood to induce cytotoxicity in cancer cells through multiple pathways. Primarily, it has been shown to induce endoplasmic reticulum (ER) stress, which subsequently triggers both apoptosis (programmed cell death) and autophagy through the p38 MAPK signaling pathway.[1][2] This dual mechanism of inducing different cell death pathways makes it a promising anticancer agent, particularly for multi-drug resistant cancers.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to similar natural compounds often involves the activation of pro-survival signaling pathways. Potential mechanisms include:
-
Upregulation of Pro-Survival Pathways: Increased activity of pathways like PI3K/Akt/mTOR and MAPK can promote cell survival and override the apoptotic signals induced by this compound.[3][4]
-
Alterations in Apoptotic Machinery: Changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can lead to a decreased apoptotic response.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Enhanced Autophagy for Survival: While this compound can induce autophagic cell death, in some contexts, autophagy can act as a survival mechanism for cancer cells under stress, thereby contributing to resistance.
Q3: What is the recommended starting concentration of this compound for in vitro experiments?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines. Based on available data for related compounds, a starting point for determining the IC50 in your cell line of interest would be to test a concentration range from 1 µM to 50 µM. For instance, the related compound Isorhamnetin has shown IC50 values of approximately 10 µM in various breast cancer cell lines.[6]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or lack of dose-dependent cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Cell line has intrinsic or acquired resistance. | 1. Sequence key genes: Analyze genes in the PI3K/Akt and MAPK pathways for activating mutations. 2. Assess protein expression: Use Western blotting to check for overexpression of survival proteins (e.g., phosphorylated Akt, mTOR) or drug efflux pumps (e.g., P-glycoprotein). 3. Combination Therapy: Consider co-treatment with inhibitors of the identified resistance pathway (e.g., PI3K inhibitor). |
| Suboptimal experimental conditions. | 1. Verify drug stability: Ensure this compound is properly stored and solubilized. Prepare fresh dilutions for each experiment. 2. Optimize cell seeding density: High cell density can reduce the effective drug concentration per cell. Perform a titration to find the optimal seeding density. 3. Extend treatment duration: Some cell lines may require longer exposure to this compound to undergo apoptosis. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| Inaccurate data measurement. | 1. Validate assay: Ensure the chosen cytotoxicity assay (e.g., MTT, CCK-8) is appropriate for your cell line and not affected by this compound's chemical properties. 2. Check controls: Include untreated and vehicle-treated (e.g., DMSO) controls to ensure the observed effects are due to this compound. |
Issue 2: Reduced or absent markers of apoptosis after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Blocked apoptotic pathway. | 1. Western Blot Analysis: Examine the expression of key apoptotic proteins, including cleaved caspases (e.g., caspase-3, -9) and PARP, as well as the Bax/Bcl-2 ratio.[5] 2. Flow Cytometry: Use Annexin V/PI staining to quantify the percentage of apoptotic cells. |
| Activation of survival signaling. | 1. Phospho-protein analysis: Use Western blotting to probe for phosphorylated (activated) forms of Akt, mTOR, and ERK to assess the activity of these survival pathways.[7] 2. Inhibitor studies: Co-treat cells with this compound and specific inhibitors of the PI3K/Akt or MAPK pathways to see if apoptosis is restored. |
| Shift towards autophagic survival. | 1. Autophagy marker analysis: Monitor the expression of autophagy markers like LC3-II and p62 by Western blot. An accumulation of LC3-II may indicate an autophagic response. 2. Autophagy inhibitor studies: Co-treat with autophagy inhibitors (e.g., chloroquine, 3-MA) to determine if blocking autophagy enhances this compound-induced cell death. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | 24 (DPPH radical scavenging) | [2] |
| Isorhamnetin | MCF7, T47D, BT474, BT-549, MDA-MB-231, MDA-MB-468 (Breast Cancer) | ~10 | [6] |
| Isorhamnetin | MCF10A (Normal Breast Epithelial) | 38 | [6] |
| Mahanine | A549, A549-TR, H1299 (Lung Cancer) | Effective at 10-20 µM | [7] |
Experimental Protocols
Protocol 1: Determination of IC50 using Cell Counting Kit-8 (CCK-8) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Pathway Proteins
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, LC3B) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Potential signaling pathways involved in this compound action and resistance.
Caption: A troubleshooting workflow for investigating this compound resistance.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
- 5. Isorhamnetin Suppresses Human Gastric Cancer Cell Proliferation through Mitochondria-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogene Downregulation by Mahanine Suppresses Drug-Sensitive and Drug-Resistant Lung Cancer and Inhibits Orthotopic Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Isomahanine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental work with Isomahanine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action against cancer cells?
A1: this compound is a carbazole (B46965) alkaloid with demonstrated anticancer properties. Its primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress. This leads to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn triggers two key cell death mechanisms: apoptosis and autophagy[1].
Experimental Procedures
Q2: How should I prepare a stock solution of this compound for in vitro experiments?
A2: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock (e.g., 10 mM) in anhydrous, sterile DMSO. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary between cell lines. A good starting point for a dose-response experiment is a range from 1 µM to 50 µM. For the multidrug-resistant human oral squamous cell carcinoma cell line CLS-354, the half-maximal inhibitory concentration (IC50) has been reported to be 15.0 µM[1].
Data Interpretation
Q4: How can I confirm that this compound is inducing apoptosis in my cancer cell line?
A4: Apoptosis can be confirmed through several methods. A common approach is using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells will stain positive for both. Additionally, Western blot analysis can be used to detect the cleavage of caspase-3 and Poly(ADP-ribose) polymerase (PARP), which are key events in the apoptotic cascade[1].
Q5: What are the key signaling proteins I should look for to confirm the mechanism of action of this compound?
A5: To confirm the known mechanism of action, you should perform Western blot analysis to detect the upregulation of ER stress markers such as PERK and CHOP. You should also assess the phosphorylation status of p38 MAPK. Increased phosphorylation of p38 MAPK indicates the activation of this pathway[1].
Troubleshooting Guides
Poor Solubility and Precipitation
Q: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do?
A:
-
Problem: this compound has low aqueous solubility and can precipitate when diluted from a DMSO stock into an aqueous medium.
-
Solution 1: Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium to reach your final desired concentration. This gradual decrease in DMSO concentration can help maintain solubility.
-
Solution 2: Pre-warming the medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This can sometimes improve solubility.
-
Solution 3: Vortexing during dilution: While adding the this compound stock to the medium, gently vortex the tube to ensure rapid and even dispersion, which can prevent localized high concentrations that are prone to precipitation.
Inconsistent Experimental Results
Q: I am seeing high variability in my cell viability assays between experiments. What could be the cause?
A:
-
Problem: Inconsistent results can arise from several factors, including the stability of this compound in the culture medium.
-
Solution 1: Fresh dilutions: this compound, like many natural products, may not be stable in aqueous solutions for extended periods. Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Do not store diluted this compound solutions.
-
Solution 2: Consistent cell density: Ensure that you are seeding the same number of viable cells for each experiment. Variations in starting cell number will lead to variability in the final readout.
-
Solution 3: Control for passage number: Use cells within a consistent and low passage number range for your experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.
Unexpected Biological Effects
Q: My cells are showing signs of stress or death in the vehicle control group. What should I do?
A:
-
Problem: The solvent used to dissolve this compound, typically DMSO, can have its own biological effects, especially at higher concentrations.
-
Solution: Titrate DMSO concentration: Perform a dose-response experiment with your vehicle (DMSO) alone to determine the maximum concentration that does not affect the viability or signaling pathways of your specific cell line. Ensure that the final DMSO concentration in all your experimental wells, including the this compound-treated groups, is below this determined threshold.
Quantitative Data
The following table summarizes the cytotoxic activity of this compound against a human cancer cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| CLS-354 | Oral Squamous Carcinoma | 15.0[1] |
| MCF-7 | Breast Adenocarcinoma | Illustrative Data: 10-25 |
| A549 | Lung Carcinoma | Illustrative Data: 15-30 |
| PC-3 | Prostate Carcinoma | Illustrative Data: 20-40 |
Note: Data for MCF-7, A549, and PC-3 are illustrative and should be determined experimentally for your specific research.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in anhydrous, sterile dimethyl sulfoxide (DMSO) to achieve a stock concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into small, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
2. Cell Viability (MTT) Assay
-
Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from your DMSO stock solution in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3. Western Blot Analysis of p38 MAPK Phosphorylation
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.
Visualizations
References
Isomahanine degradation pathways and storage conditions
Disclaimer: The following information is based on general principles of chemical stability and degradation pathways applicable to alkaloids and other pharmaceutical compounds. Specific experimental data for isomahanine is limited in the provided search results. This guide should be considered as a general framework for researchers.
Troubleshooting Guide
Q1: My this compound solution has changed color (e.g., turned yellowish/brownish) during my experiment. What is the likely cause?
A1: Color change in your this compound solution is often an indicator of chemical degradation. The most common causes are:
-
Oxidation: Exposure to oxygen, especially when catalyzed by light or trace metal ions, can lead to the formation of colored degradation products. Ensure your solutions are prepared with degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Photodegradation: this compound, like many complex organic molecules, may be sensitive to light, particularly UV radiation.[1][2] Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[3]
-
pH Instability: Significant shifts in pH can catalyze degradation reactions. Verify the pH of your solution and use appropriate buffers to maintain a stable pH environment.
Q2: I am observing inconsistent results (e.g., variable potency or activity) with my this compound samples from the same batch. What could be the issue?
A2: Inconsistent results can stem from several factors related to handling and storage:
-
Inadequate Storage: Different aliquots of the same batch may have been exposed to varying environmental conditions. Ensure all samples are stored under identical, controlled conditions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solutions can lead to degradation. It is advisable to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
-
Contamination: Contamination from laboratory equipment or cross-contamination from other reagents can introduce impurities that may affect the stability or activity of this compound.
Q3: I have detected additional peaks in my HPLC chromatogram after storing my this compound solution for a short period. What do these peaks represent?
A3: The appearance of new peaks in your HPLC chromatogram strongly suggests the formation of degradation products. These could arise from:
-
Hydrolysis: If your solvent system is aqueous, hydrolysis of susceptible functional groups may occur, particularly at non-neutral pH.[4][5]
-
Oxidation: As mentioned, oxidation can lead to the formation of various byproducts.
-
Dimerization: In some cases, molecules can react with each other to form dimers or other oligomers, which would appear as new peaks in the chromatogram.[5]
To identify these degradation products, techniques such as mass spectrometry (MS) coupled with HPLC (LC-MS) are highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place.[1][3] Refrigeration (2-8 °C) or freezing (-20 °C) is generally recommended to minimize degradation over time.
Q2: How should I prepare and store this compound stock solutions?
A2: To prepare stock solutions, use a high-purity, anhydrous solvent in which this compound is readily soluble. For storage, it is best to aliquot the stock solution into single-use amber vials and store them at -20 °C or below. Avoid repeated freeze-thaw cycles.
Q3: What factors can influence the stability of this compound in solution?
A3: The stability of this compound in solution can be affected by several factors:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]
-
pH: The stability of alkaloids is often pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[2][5]
-
Light: Exposure to UV or even visible light can induce photodegradation.[1][2]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation.[1]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
Q4: Is this compound known to have antioxidant properties?
A4: While specific studies on this compound's antioxidant activity were not found in the initial search, many alkaloids exhibit antioxidant properties.[6] This is often due to their chemical structure, which can allow them to scavenge free radicals.[7][8] The antioxidant potential of a compound can also influence its degradation, as it may be consumed in the process of inhibiting oxidation.
Quantitative Data Summary
The following table provides hypothetical data on the stability of this compound under various conditions to illustrate potential degradation rates.
| Parameter | Condition | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| Temperature | 4 °C | 0.001 | 693 |
| 25 °C (Room Temp) | 0.015 | 46.2 | |
| 40 °C (Accelerated) | 0.070 | 9.9 | |
| pH | pH 3 (Acidic) | 0.050 | 13.9 |
| pH 7 (Neutral) | 0.010 | 69.3 | |
| pH 9 (Alkaline) | 0.045 | 15.4 | |
| Light Exposure | Dark | 0.015 | 46.2 |
| Ambient Light | 0.035 | 19.8 | |
| UV Light (365 nm) | 0.150 | 4.6 |
Note: These values are illustrative and not based on experimental data for this compound.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80 °C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize the major degradation products using LC-MS.
-
Long-Term Stability Study Protocol
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired formulation or as a solid.
-
Storage Conditions: Store the samples under controlled long-term storage conditions (e.g., 25 °C / 60% RH or 5 °C).
-
Testing Frequency: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[9]
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantify the amount of this compound remaining using a validated HPLC method.
-
Purity: Determine the presence of any degradation products by HPLC.
-
-
Data Evaluation: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the shelf-life.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a typical stability study.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant properties of 34 alkaloids of natural origin: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity and Inhibitory Effect of Some Commonly Used Medicinal Plants Against Lipid Per-Oxidation in Mice Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
Technical Support Center: Minimizing Off-Target Effects of Isomahanine
Frequently Asked Questions (FAQs)
Q1: What is Isomahanine and what is its known mechanism of action?
This compound is a carbazole (B46965) alkaloid with demonstrated anti-cancer properties. Current research indicates that this compound induces endoplasmic reticulum (ER) stress and activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This dual mechanism can lead to both apoptosis (programmed cell death) and autophagic cell death in cancer cells.[1][2]
Q2: What are the potential off-target effects of this compound?
While the primary effects of this compound appear to be mediated through ER stress and p38 MAPK activation, its complete off-target profile is not yet fully characterized in publicly available literature. As a small molecule, this compound has the potential to bind to other cellular targets, which could include other kinases or proteins involved in various signaling pathways. These off-target interactions can lead to misinterpretation of experimental results, cellular toxicity unrelated to the intended target, or a lack of translatable findings. Therefore, it is crucial for researchers to empirically validate the on-target effects and investigate potential off-target liabilities in their specific experimental system.
Q3: How can I proactively minimize off-target effects in my experimental design with this compound?
Minimizing off-target effects starts with a well-designed experimental plan. Here are some key strategies:
-
Dose-Response Studies: Always perform a dose-response curve to identify the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., p38 MAPK phosphorylation or induction of ER stress markers). Higher concentrations are more likely to engage lower-affinity off-targets.
-
Use of Controls:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Inactive Analog (if available): If a structurally similar but biologically inactive analog of this compound is available, it can serve as an excellent negative control to ensure the observed phenotype is not due to the chemical scaffold itself.
-
-
Orthogonal Approaches: Confirm key findings using alternative methods. For example, if you hypothesize that this compound's effect is mediated by p38 MAPK, use a well-characterized, specific p38 MAPK inhibitor as a comparator.
-
Target Knockdown/Knockout: In cell-based assays, using techniques like siRNA or CRISPR to reduce the expression of the intended target (e.g., p38 MAPK) can help confirm that the observed effects of this compound are indeed on-target. If the phenotype persists after target knockdown, it is likely due to an off-target effect.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 values for cytotoxicity across experiments.
Q: I am observing significant variability in the IC50 value of this compound for cytotoxicity in my cancer cell line between experiments. What could be the cause and how can I troubleshoot this?
A: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors. Here’s a systematic approach to troubleshooting:
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Cell Health and Passage Number | Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Always monitor cell morphology and viability before seeding for an experiment. |
| Inconsistent Cell Seeding Density | Use a hemocytometer or an automated cell counter to ensure a consistent number of cells are seeded in each well. Over-confluent or under-confluent cells can respond differently to treatment. |
| Variability in Drug Preparation | Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the compound is fully dissolved in the solvent. |
| Fluctuations in Incubation Time | Use a precise timer for the treatment duration. Even small variations in incubation time can affect cell viability and IC50 values. |
| Assay Reagent Variability | Ensure all assay reagents (e.g., MTT, resazurin) are within their expiration date and stored correctly. Prepare fresh reagents as needed. |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Issue 2: Observed phenotype does not correlate with p38 MAPK activation.
Q: I am seeing a cytotoxic effect of this compound, but Western blot analysis does not show a corresponding increase in phosphorylated p38 MAPK. Is this an off-target effect?
A: This is a strong possibility. If the primary mechanism of action is through p38 MAPK activation, a lack of its phosphorylation suggests that another pathway is responsible for the observed cytotoxicity in your specific cell line or experimental conditions.
Experimental Protocol: Validating On-Target p38 MAPK Activation
This protocol outlines how to confirm if this compound is activating p38 MAPK in your cells.
1. Cell Treatment and Lysis:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40 µM) for a specific time (e.g., 6 hours). Include a positive control for p38 MAPK activation (e.g., Anisomycin).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. Western Blot Analysis:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
Interpreting the Results:
-
On-Target Effect: A dose-dependent increase in the ratio of phospho-p38 to total p38 MAPK.
-
Potential Off-Target Effect: No significant change or a decrease in the phospho-p38/total p38 ratio, despite observing a cellular phenotype.
Decision Tree for Phenotype-Target Correlation:
Caption: Decision-making process for correlating phenotype with target engagement.
Issue 3: How to confirm this compound is engaging its target in intact cells.
Q: How can I be sure that this compound is physically binding to its intended target within the cell?
A: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a physiological context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
1. Cell Treatment:
-
Treat cultured cells with this compound at a concentration known to be effective (e.g., 20 µM) and a vehicle control for 1-2 hours.
2. Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Pellet the aggregated proteins by centrifugation at high speed (20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble protein fraction) and quantify the protein concentration.
4. Western Blot Analysis:
-
Perform Western blotting on the soluble fractions using an antibody against the putative target (e.g., a protein in the ER stress or p38 MAPK pathway).
Data Interpretation:
-
A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates that this compound is binding to and stabilizing the target protein.
CETSA Workflow Diagram:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data for this compound. Note: The IC50 values presented here are hypothetical and for illustrative purposes. Researchers should determine these values empirically for their specific cell lines and experimental conditions.
Table 1: Hypothetical Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| CLS-354/DX | Oral Squamous Cell Carcinoma | 48 | ~15-25 |
| MCF-7 | Breast Adenocarcinoma | 48 | User-determined |
| HeLa | Cervical Cancer | 48 | User-determined |
| A549 | Lung Carcinoma | 48 | User-determined |
| Jurkat | T-cell Leukemia | 48 | User-determined |
Table 2: Hypothetical On-Target vs. Off-Target IC50 Values for this compound
| Target | Assay Type | IC50 (µM) |
| On-Target | ||
| p38α MAPK Phosphorylation | In-cell assay | User-determined |
| PERK Phosphorylation | In-cell assay | User-determined |
| Potential Off-Target | ||
| Kinase X | Biochemical Assay | User-determined |
| Kinase Y | Biochemical Assay | User-determined |
| Other (from kinome scan) | Biochemical Assay | User-determined |
Key Signaling Pathways
The following diagrams illustrate the known and potential signaling pathways affected by this compound.
Caption: this compound-induced ER stress and p38 MAPK signaling pathways.
This technical support center provides a framework for researchers to systematically investigate and minimize the off-target effects of this compound. By employing rigorous experimental design, utilizing appropriate controls, and validating on-target engagement, scientists can generate more reliable and reproducible data.
References
Validation & Comparative
Isomahanine vs. Mahanine: A Comparative Analysis of Anticancer Efficacy
In the landscape of natural product-based cancer research, the carbazole (B46965) alkaloids Isomahanine and Mahanine, both isolated from Murraya koenigii, have emerged as promising cytotoxic agents. While sharing a common chemical scaffold, emerging evidence suggests they employ distinct mechanisms to induce cancer cell death. This guide provides a detailed comparison of their anticancer effects, supported by experimental data, to inform researchers and drug development professionals.
Comparative Cytotoxicity and Cell Cycle Effects
Mahanine has demonstrated broad-spectrum anticancer activity across various cancer cell lines, with IC50 values in the low micromolar range.[1][2] It predominantly induces cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type.[1][2][3] In contrast, studies on this compound have highlighted its efficacy in multidrug-resistant (MDR) cancer cells, a significant advantage in overcoming clinical resistance.[4][5][6]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Cell Cycle Arrest | Reference |
| Mahanine | Capan-2 | Pancreatic Cancer | 3.5 | G0/G1 | [1] |
| SW1190 | Pancreatic Cancer | 3.5 | G0/G1 | [1] | |
| HS 683 | Glioma | 7.5 | G2/M | [2] | |
| PC3 | Prostate Cancer | Not specified | Not specified | [7] | |
| LNCaP | Prostate Cancer | Not specified | Not specified | [7] | |
| U937 | Leukemia | ~8 (for apoptosis induction) | Not specified | [8] | |
| This compound | CLS-354/DX (MDR) | Oral Squamous Cell Carcinoma | 20 (for cytotoxicity) | Not specified | [4][9] |
Mechanistic Divergence: Signaling Pathways
The anticancer effects of this compound and Mahanine are mediated by distinct signaling pathways, highlighting a key difference in their mechanisms of action.
This compound: ER Stress and p38 MAPK-Mediated Cell Death
This compound's cytotoxicity, particularly in multidrug-resistant cells, is linked to the induction of endoplasmic reticulum (ER) stress.[4][5][10] This leads to the activation of the p38 MAPK signaling pathway, which in turn triggers both apoptosis and autophagic cell death.[4][5][10]
References
- 1. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling pathway in glioma cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound induces endoplasmic reticulum stress and simultaneously triggers p38 MAPK-mediated apoptosis and autophagy in multidrug-resistant human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bismahanine exerts anticancer effects on human cervical cancer cells by inhibition of growth, migration and invasion via suppression of NF-kB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Apoptotic Induction by Isomahanine and Girinimbine
A detailed guide for researchers and drug development professionals on the apoptotic mechanisms of two promising carbazole (B46965) alkaloids.
Isomahanine and Girinimbine (B1212953), two naturally occurring carbazole alkaloids, have demonstrated significant potential as anticancer agents through their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This guide provides a comprehensive comparison of their apoptotic induction mechanisms, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in the field of oncology and drug discovery.
Quantitative Analysis of Apoptotic Induction
The cytotoxic and apoptotic effects of this compound and Girinimbine have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| This compound | CLS-354/DX | Multidrug-Resistant Oral Squamous Carcinoma | 15 µM | [1] |
| Girinimbine | HT-29 | Human Colon Cancer | 4.79 µg/mL (~18 µM) | [2] |
| A549 | Human Lung Cancer | 19.01 µM | [3] |
Signaling Pathways of Apoptosis Induction
This compound and Girinimbine employ distinct yet partially overlapping signaling cascades to initiate apoptosis.
This compound's Apoptotic Pathway
This compound has been shown to induce apoptosis in multidrug-resistant oral squamous carcinoma cells primarily through the induction of Endoplasmic Reticulum (ER) stress and subsequent activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][4] This signaling cascade ultimately leads to the activation of executioner caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Isomahanine: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Isomahanine, a carbazole (B46965) alkaloid, has emerged as a compound of interest due to its purported cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the preclinical efficacy of this compound and its close analog, mahanine, against two standard-of-care chemotherapy drugs: cisplatin (B142131) and doxorubicin (B1662922).
It is critical to note that direct head-to-head comparative studies of this compound against standard chemotherapeutics are limited in the current scientific literature. Therefore, this guide synthesizes available data from independent studies to offer a comparative perspective. The data for mahanine, a structurally similar carbazole alkaloid, is included to provide a broader context for the potential efficacy of this class of compounds. The presented data should be interpreted with caution, as experimental conditions can vary significantly between studies.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for mahanine, cisplatin, and doxorubicin across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Mahanine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Cancer | Capan-2 | 3.5 | [1] |
| Pancreatic Cancer | SW1190 | 3.5 | [1] |
| Lung Cancer | A549 | 7.5 | [2] |
| Lung Cancer (Taxol-resistant) | A549-TR | 10 | [2] |
| Lung Cancer | H1299 | 5 | [2] |
| Breast Cancer | MCF-7 | ~14.4 | |
| Breast Cancer | 4T1 | ~16.2 | |
| Leukemia | U937 | 8.25 | |
| Glioblastoma | LN229 | 12-15 | |
| Glioblastoma | U87MG | 12-15 |
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Cancer | BxPC-3 | 5.96 ± 2.32 | |
| Pancreatic Cancer | MIA PaCa-2 | 7.36 ± 3.11 | |
| Ovarian Cancer | SKOV-3 | 2 - 40 | |
| Bladder Cancer | T24 | Varies |
Table 3: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 8.306 | |
| Breast Cancer | MDA-MB-231 | 6.602 | |
| Neuroblastoma | UKF-NB-4 | Analogous to Doxorubicin | |
| Neuroblastoma | IMR-32 | Less effective than Doxorubicin | |
| Bladder Cancer | BFTC-905 | 2.3 | |
| Hepatocellular Carcinoma | HepG2 | 12.2 |
Mechanisms of Action and Signaling Pathways
This compound and standard chemotherapy drugs induce cancer cell death through distinct molecular mechanisms and signaling cascades.
This compound: Induction of ER Stress and p38 MAPK-Mediated Apoptosis and Autophagy
This compound has been shown to induce apoptosis and autophagy in multidrug-resistant human oral squamous cell carcinoma cells by triggering endoplasmic reticulum (ER) stress. This leads to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key mediator of cellular stress responses that can lead to programmed cell death.
Cisplatin: DNA Damage Response and Apoptosis
Cisplatin exerts its cytotoxic effects primarily by cross-linking DNA, which triggers a complex DNA damage response (DDR). This response involves the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1/Chk2 kinases, which in turn activate p53, a tumor suppressor protein that can induce cell cycle arrest and apoptosis.
Doxorubicin: Intrinsic Apoptosis and Notch Signaling
Doxorubicin induces apoptosis primarily through the intrinsic (mitochondrial) pathway. It intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This activates p53, which in turn upregulates pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation. Additionally, doxorubicin has been shown to activate the Notch signaling pathway, which can also contribute to apoptosis in some cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
References
Validating the Molecular Targets of Isomahanine in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isomahanine, a carbazole (B46965) alkaloid, has demonstrated notable anti-cancer properties, primarily through the induction of endoplasmic reticulum (ER) stress, leading to apoptosis and autophagy. This guide provides a comparative analysis of this compound's molecular targets and efficacy against other related carbazole alkaloids and the flavonoid Isorhamnetin, supported by experimental data from various cancer cell line studies.
Comparative Cytotoxicity of this compound and Alternatives
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following table summarizes the IC50 values of this compound and its related compounds, Mahanine, Mahanimbine, and Girinimbine (B1212953), as well as the flavonoid Isorhamnetin, across various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Oral Squamous Carcinoma | CLS-354 | 15.0 | [1] |
| Mahanine | Leukemia | MOLT-3 | 10.6 | [1] |
| Leukemia | K562 | 13.0 | [1] | |
| Colon Cancer | HCT116 (p53wt) | 12.6 | [1] | |
| Lung Cancer | H1299 | 10.0 | [1] | |
| Oral Squamous Carcinoma | CLS-354 | 15.1 | [1] | |
| Breast Cancer | MCF-7 | ~20-25 | [2] | |
| Breast Cancer | MDA-MB-231 | ~20-25 | [2] | |
| Mahanimbine | Pancreatic Cancer | Capan-2 | 3.5 | [3][4][5][6] |
| Pancreatic Cancer | SW1190 | 3.5 | [3][4][5][6] | |
| Breast Cancer | MCF-7 | 14 | [7][8] | |
| Breast Cancer | MDA-MB-231 | 21.5 | [7][8] | |
| Bladder Cancer | T24 | 32.5 | [9] | |
| Girinimbine | Colon Cancer | HT-29 | 4.79 µg/mL | [10][11] |
| Liver Cancer | HepG2 | 40 (72h) | [2] | |
| Breast Cancer | MDA-MB-453 | Pro-apoptotic | [12] | |
| Leukemia | HL-60 | Inhibits superoxide (B77818) generation | [13] | |
| Isorhamnetin | Breast Cancer | MCF-7 | ~10 | [3] |
| Breast Cancer | MDA-MB-468 | ~10 | [3] | |
| Bladder Cancer | T24 | 127.86 | [14] | |
| Leukemia | K562 | IC50 of 500 µg/ml for Isorhamnetin 3-O-robinobioside | [15] | |
| Pancreatic Cancer | PANC-1 | Moderately induces apoptosis | [8][11] |
Molecular Mechanisms and Signaling Pathways
This compound and its alternatives exert their anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and death.
This compound: ER Stress and p38 MAPK-Mediated Cell Death
The primary mechanism of this compound's anti-cancer activity involves the induction of Endoplasmic Reticulum (ER) stress. This cellular stress response triggers the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn mediates both apoptosis and autophagy in cancer cells, including multidrug-resistant ones.[5][16] The upstream events of this compound-induced ER stress involve the upregulation of PERK and CHOP.[5] The p38 MAPK inhibitor SB203580 has been shown to significantly reduce this compound-induced apoptosis and autophagy, confirming the central role of this pathway.[5]
Alternative Compounds: A Multi-Targeted Approach
The structurally related carbazole alkaloids and the flavonoid Isorhamnetin modulate a broader range of signaling pathways.
-
Mahanine: This compound has been shown to inhibit the PI3K/Akt/mTOR pathway and STAT3 signaling.[17] It also induces apoptosis through a mitochondrial-dependent pathway.
-
Mahanimbine: Similar to Mahanine, Mahanimbine inhibits the AKT/mTOR and STAT3 signaling pathways in pancreatic cancer cells.[3][4]
-
Girinimbine: This alkaloid has been found to inhibit the MEK/ERK and STAT3 signaling pathways in breast cancer cells.[12]
-
Isorhamnetin: This flavonoid demonstrates a wide range of activities, including the inhibition of the PI3K/Akt/mTOR, and MAPK pathways, and the induction of apoptosis through both intrinsic and extrinsic pathways.[18][19]
Experimental Protocols
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins such as cleaved caspases and PARP.
-
Cell Lysis:
-
Treat cells with this compound or alternative compounds at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-p38, total p38) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with the compounds of interest for the desired duration.
-
Harvest cells (including both adherent and floating cells) and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation:
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound presents a promising anti-cancer strategy, particularly through its unique mechanism of inducing ER stress and subsequent p38 MAPK-mediated apoptosis and autophagy. This targeted approach may offer advantages in overcoming multidrug resistance. In comparison, related carbazole alkaloids and the flavonoid Isorhamnetin exhibit a broader spectrum of activity, targeting multiple key cancer signaling pathways, including PI3K/Akt/mTOR, MEK/ERK, and STAT3. The choice of compound for further drug development may depend on the specific cancer type and its underlying molecular drivers. This guide provides a foundational comparison to aid researchers in navigating the therapeutic potential of these natural compounds. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and clinical potential.
References
- 1. japsonline.com [japsonline.com]
- 2. The Growth Suppressing Effects of Girinimbine on Hepg2 Involve Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isorhamnetin suppresses PANC-1 pancreatic cancer cell proliferation through S phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 13. Anti-Tumour Promoting Activity and Antioxidant Properties of Girinimbine Isolated from the Stem Bark of Murraya koenigii S - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isorhamnetin 3-O-robinobioside from Nitraria retusa leaves enhance antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Preclinical Comparison of Isomahanine-Containing Fractions with Other Natural Compounds for Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
While clinical trial data for the carbazole (B46965) alkaloid Isomahanine remains unavailable, extensive preclinical research highlights its potential as an anticancer agent, primarily as a component of a mahanine-enriched fraction (MEF) derived from the plant Murraya koenigii. This guide provides a comparative overview of the preclinical performance of this mahanine-enriched fraction against other natural compounds investigated for similar therapeutic indications, with a focus on ovarian and breast cancer. The information is based on in vitro and in vivo studies.
Comparative Efficacy of Natural Compounds in Preclinical Cancer Models
The following tables summarize the in vitro cytotoxicity of a mahanine-enriched fraction and other notable natural compounds against ovarian and breast cancer cell lines.
Table 1: In Vitro Activity against Ovarian Cancer Cell Lines
| Compound/Fraction | Cell Line | IC50 Value | Reference |
| Mahanine-Enriched Fraction (MEF) | PA1 | Not explicitly stated, but showed high activity | [1] |
| Mahanine-Enriched Fraction (MEF) | OVCAR3 | Not explicitly stated, but showed high activity | [1] |
| Mahanine (B1683992) | U937 (Leukemia) | 7-9 μM | [2] |
| Curcumin | Not specified | Not specified | [3] |
| Resveratrol | Not specified | Not specified | [3] |
| Thymoquinone | A2780 | 6.2 ± 0.2 µM | [4] |
| Thymoquinone | OVCAR8 | 5.6 ± 0.4 µM | [4] |
Table 2: In Vitro Activity against Breast Cancer Cell Lines
| Compound/Fraction | Cell Line | IC50 Value | Reference |
| Mahanine-Enriched Fraction (MEF) | MCF-7 | ~14.4 µg/mL | [5] |
| Mahanine-Enriched Fraction (MEF) | 4T1 | ~16.2 µg/mL | [5] |
| Mahanine (MH) | MCF-7 | Dose-dependent inhibition | [6] |
| Mahanine (MH) | MDA-MB-231 | Dose-dependent inhibition | [6] |
| Mahanine (MH) | MCF-7TR (Paclitaxel-resistant) | Dose-dependent inhibition | [6] |
| Mahanine (MH) | MDA-MB-231TR (Paclitaxel-resistant) | Dose-dependent inhibition | [6] |
| Chlorogenic Acid | Not specified | Not specified | [7] |
| Cinnamaldehyde | Not specified | Not specified | [7] |
| Thymoquinone | Not specified | Not specified | [8] |
In Vivo Efficacy
A study on a mahanine-enriched fraction demonstrated significant efficacy in both ovarian and breast cancer syngeneic mice models, with an ED50 of 300 mg/kg body weight.[9][10] The fraction also exhibited good stability at various temperatures and pH levels, suggesting potential for oral administration.[9][10]
Experimental Protocols
This section details the methodologies used in the preclinical evaluation of the mahanine-enriched fraction.
Preparation of Mahanine-Enriched Fraction (MEF)
A standardized method was developed to produce MEF with a high yield of mahanine.[9] The process involves a two-step extraction using ethanol (B145695) and water from the leaflets of Murraya koenigii.[1] The final fraction is characterized by a high concentration of mahanine, along with other markers like mahanimbine (B1675914) and koenimbine.[1]
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the mahanine-enriched fraction was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cancer cells were treated with varying concentrations of the MEF, and the reduction in cell viability was quantified to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[5]
Apoptosis Detection
Apoptosis, or programmed cell death, was evaluated using DAPI (4′,6-diamidino-2-phenylindole) staining and Annexin V/PI (Propidium Iodide) staining.[9] DAPI staining allows for the visualization of condensed and fragmented nuclei, which are characteristic features of apoptotic cells.[9] The Annexin V/PI assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane (Annexin V positive) and distinguishes them from necrotic cells (PI positive).[9]
In Vivo Syngeneic Mouse Models
To assess in vivo efficacy, ovarian and breast cancer syngeneic mouse models were utilized.[9][10] These models involve implanting cancer cells into mice with a competent immune system, providing a more clinically relevant setting to evaluate therapeutic response. The efficacy of the mahanine-enriched fraction was determined by measuring tumor growth inhibition.[9][10]
Signaling Pathways and Mechanisms of Action
Mahanine, the primary active component of the enriched fraction, has been shown to exert its anticancer effects through various signaling pathways.
Apoptosis Induction
Mahanine induces apoptosis through a mitochondrial-dependent pathway.[2] This involves the activation of caspase-3 and the release of cytochrome c from the mitochondria into the cytosol.[2] Studies have also indicated the involvement of the C-7-OH and -NH functional groups of mahanine in its cytotoxic activity and its ability to bind to the minor groove of DNA.[11]
Caption: Mahanine triggers the mitochondrial apoptosis pathway.
Inhibition of Cancer-Related Pathways
Preclinical studies have revealed that mahanine can inhibit key signaling pathways involved in cancer progression, including the mTOR and CDK4/6 pathways.[6][12] Inhibition of mTORC1/2 has been observed in glioblastoma multiforme.[12] In breast cancer models, mahanine has been shown to modify the expression of cell cycle genes, particularly CDK4 and CDK6.[6]
Caption: Mahanine inhibits mTOR and CDK4/6 pathways.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of natural compounds like the mahanine-enriched fraction typically follows a structured workflow.
Caption: A typical preclinical evaluation workflow.
References
- 1. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of botanical natural products and their analogues as therapeutics for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mahanine mediated therapeutic inhibition of estrogen receptor-α and CDK4/6 expression, decipher the chemoprevention-signaling cascade in preclinical model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Compounds and Breast Cancer: Chemo-Preventive and Therapeutic Capabilities of Chlorogenic Acid and Cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Small Molecules in Breast Cancer Treatment: Understandings from a Therapeutic Viewpoint [mdpi.com]
- 9. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Isomahanine with other carbazole alkaloids
A Head-to-Head Comparison of Isomahanine with Other Carbazole (B46965) Alkaloids from Murraya koenigii
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related natural compounds is paramount for identifying promising therapeutic leads. This guide provides a comprehensive head-to-head comparison of this compound with other prominent carbazole alkaloids isolated from the curry tree (Murraya koenigii), namely Mahanine, Mahanimbine, and Girinimbine. This analysis is based on available experimental data on their anticancer, anti-inflammatory, and antioxidant activities.
Comparative Biological Activities
The carbazole alkaloids from Murraya koenigii exhibit a wide range of biological effects. Below is a summary of their performance in key therapeutic areas.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of these carbazole alkaloids against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Carbazole Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | Oral Squamous Carcinoma (CLS-354) | 15.0 | [1] |
| Mahanine | Oral Squamous Carcinoma (CLS-354) | 15.1 | [1] |
| Human Leukemia (HL-60) | ~10 | [2] | |
| Breast Cancer (MCF-7) | 14 | [2] | |
| Mahanimbine | Pancreatic Cancer (CAPAN & SW119) | 3.5 | [1] |
| Bladder Cancer (Hs172.T) | 32.5 | ||
| Breast Cancer (MCF-7) | 14 | ||
| Girinimbine | Colon Cancer (HT-29) | 18.2 (4.79 µg/mL) | |
| Human Lung Cancer (A549) | 19.01 | ||
| Hepatocellular Carcinoma (HepG2) | 56 (at 48h) |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
Anti-inflammatory Activity
The anti-inflammatory potential of these alkaloids is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Carbazole Alkaloid | Assay | Key Findings | Reference |
| This compound | COX Inhibition | Reported to possess cyclooxygenase (COX) inhibitory properties. Specific IC50 values for COX-1 and COX-2 are not readily available in the reviewed literature. | |
| Mahanimbine | Total COX activity in LPS-induced mice | Significantly attenuated total COX activity in the brain. | |
| Girinimbine | COX Inhibition | Showed selective inhibition of COX-2 over COX-1. | |
| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition of NO production. |
Antioxidant Activity
The antioxidant capacity of these carbazole alkaloids has been evaluated using various in vitro assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a commonly used method.
| Carbazole Alkaloid | Antioxidant Assay | Key Findings | Reference |
| This compound | DPPH Radical Scavenging | Exhibited radical scavenging ability. | |
| Mahanine | DPPH Radical Scavenging | Showed significant radical scavenging activity. | |
| Mahanimbine | DPPH Radical Scavenging | Lower radical scavenging activity compared to Mahanine. | |
| Girinimbine | ORAC Assay | At 20 µg/mL, equivalent to 82.17±1.88 µM of Trolox. | |
| FTC Method | Exhibited very strong antioxidant activity, comparable to α-tocopherol. |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these alkaloids exert their effects is crucial for drug development.
This compound: ER Stress and MAPK Signaling
This compound is known to induce endoplasmic reticulum (ER) stress, which can trigger both apoptosis and autophagy. This process is mediated, at least in part, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: this compound-induced signaling cascade leading to apoptosis and autophagy.
Mahanimbine: Modulation of AKT/mTOR and STAT3 Pathways
Mahanimbine has been shown to exert its anticancer effects by inhibiting the AKT/mTOR and STAT3 signaling pathways, which are critical for cancer cell proliferation and survival.
Caption: Mahanimbine inhibits cancer cell proliferation by targeting AKT/mTOR and STAT3 pathways.
Girinimbine: Intrinsic Apoptosis Pathway
Girinimbine induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.
Caption: Girinimbine triggers the intrinsic apoptotic pathway in cancer cells.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols for key assays mentioned in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the carbazole alkaloids and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins such as caspases, Bcl-2 family members, and PARP.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
A Comparative Guide to the In Vitro and In Vivo Effects of Isomahanimbine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo effects of Isomahanimbine, a carbazole (B46965) alkaloid with demonstrated anticancer potential. Due to a notable lack of publicly available in vivo studies on Isomahanimbine, this guide utilizes in vivo data from a closely related and structurally similar carbazole alkaloid, Mahanine, as a surrogate for comparative purposes. This approach allows for a broader understanding of the potential in vivo efficacy of this class of compounds, while clearly acknowledging the current data gap for Isomahanimbine itself.
In Vitro Effects of Isomahanimbine
Isomahanimbine has been shown to exhibit cytotoxic effects against various cancer cell lines, with a particularly noted efficacy against oral squamous cell carcinoma. The primary mechanism of its anticancer activity involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.
Table 1: In Vitro Cytotoxicity of Isomahanimbine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| CLS-354/DX | Multidrug-Resistant Oral Squamous Carcinoma | Not specified | Not specified |
| Other Cancer Cell Lines | Various | 7.0 - 18.0 (for derivatives)[1] | Not specified |
Note: Specific IC50 values for Isomahanimbine across a wide range of cancer cell lines are not extensively documented in publicly available literature. The IC50 range provided is for derivatives of Mahanine, a closely related compound.
In Vivo Effects of Mahanine (as a surrogate for Isomahanimbine)
Mahanine has demonstrated significant antitumor activity in various preclinical xenograft models. These studies provide valuable insights into the potential in vivo efficacy of carbazole alkaloids like Isomahanimbine.
Table 2: In Vivo Antitumor Efficacy of Mahanine in Xenograft Models
| Cancer Type | Animal Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| Glioblastoma | Nude Mice | Not specified | Significant regression observed | [2] |
| Pancreatic Cancer | Nude Mice | Not specified | Significant reduction in tumor volume | [3] |
| Breast Cancer | Rat (MNU-induced) | 50 mg/kg, i.p., 3 times/week for 4 weeks | Significant reduction in tumor weight[4] | [4] |
| Lung Cancer | NOD Scid Mice (Orthotopic) | 25 mg/kg | 70% | |
| Glioma | Not specified | Not specified | Significant anticancer effects with an IC50 of 7.5 µM in HS 683 cells. |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of Isomahanimbine on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Isomahanimbine
-
Cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of Isomahanimbine and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in Isomahanimbine-treated cells using flow cytometry.
Materials:
-
Isomahanimbine-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Assessment of Endoplasmic Reticulum (ER) Stress: Western Blotting
This protocol details the analysis of key ER stress marker proteins, GRP78 and CHOP, by Western blotting.
Materials:
-
Isomahanimbine-treated and control cell lysates
-
Primary antibodies (anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer and determine protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Logical relationship of using Mahanine as a surrogate for Isomahanimbine.
Caption: In Vitro Experimental Workflow.
Caption: Isomahanimbine's Proposed Signaling Pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mahanine, A dietary phytochemical, represses mammary tumor burden in rat and inhibits subtype regardless breast cancer progression through suppressing self-renewal of breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Efficacy of Carbazole Alkaloids: A Comparative Analysis of Mahanine in Combination Therapies
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
The quest for more effective and less toxic cancer therapies has led to significant interest in combination regimens, particularly those involving natural compounds that can sensitize cancer cells to conventional chemotherapeutic agents. Carbazole (B46965) alkaloids, a class of heterocyclic compounds found in plants of the Rutaceae family, have demonstrated promising anticancer properties. This guide provides a comparative analysis of the synergistic effects of the carbazole alkaloid Mahanine (B1683992) with established anticancer drugs. Due to a lack of available research on the synergistic effects of Isomahanine specifically, this document focuses on the closely related and structurally similar compound, Mahanine, as a representative model for this class of alkaloids. The data presented herein is derived from preclinical studies and aims to provide an objective overview of the potential of Mahanine as a synergistic agent in cancer therapy.
Quantitative Analysis of Synergistic Effects
The synergistic potential of Mahanine has been evaluated in combination with conventional chemotherapeutic agents such as cisplatin (B142131) and 5-fluorouracil (B62378) (5-FU) in different cancer cell lines. The following table summarizes the key quantitative findings from these studies.
| Combination Therapy | Cancer Cell Line | Key Synergistic Outcome | Fold Reduction of Conventional Drug's EC₅₀ | Reference |
| Mahanine + Cisplatin | Cervical Cancer | Enhanced apoptosis and inhibition of cell migration | ~5-8 fold | [1][2] |
| Mahanine + 5-Fluorouracil | Colon Carcinoma | Enhanced cytotoxicity and suppression of chemo-migration | ~4-5 fold | [3] |
EC₅₀: Half maximal effective concentration.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in the cited literature for evaluating the synergistic effects of Mahanine.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., cervical or colon carcinoma) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Mahanine alone, the anticancer agent (cisplatin or 5-FU) alone, or a combination of both for a specified period (e.g., 24-48 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The combination index (CI) is often calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with Mahanine, the anticancer agent, or their combination as described above.
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein. Protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, PTEN, p53, p73, and their phosphorylated forms).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Synergism
The synergistic effects of Mahanine with conventional anticancer agents are attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
Mahanine and Cisplatin in Cervical Cancer
In combination with cisplatin, Mahanine has been shown to enhance apoptosis and inhibit cancer cell migration in cervical cancer cells.[2] This synergistic activity is mediated through the inhibition of Janus kinase 1 (JAK1) and Src kinase, leading to the proteasome-mediated degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] Constitutively active STAT3 is a known driver of oncogenesis in various cancers, including cervical cancer.
Caption: Mahanine enhances cisplatin-induced apoptosis via STAT3 degradation.
Mahanine and 5-Fluorouracil in Colon Carcinoma
The combination of Mahanine and 5-fluorouracil (5-FU) exhibits a synergistic cytotoxic effect in colon carcinoma cells. This is achieved through the generation of reactive oxygen species (ROS), which leads to the nuclear accumulation of the tumor suppressor protein PTEN (Phosphatase and tensin homolog). Nuclear PTEN, in turn, interacts with and activates the p53 and p73 tumor suppressor proteins, leading to enhanced apoptosis.
Caption: Mahanine and 5-FU synergistically induce apoptosis via ROS/PTEN/p53 pathway.
Experimental Workflow for Synergy Evaluation
The following diagram illustrates a typical workflow for assessing the synergistic effects of Mahanine with another anticancer agent in vitro.
Caption: Workflow for in vitro evaluation of synergistic anticancer effects.
Conclusion
The preclinical data presented in this guide suggest that Mahanine, a carbazole alkaloid, holds significant potential as a synergistic agent in cancer therapy. Its ability to enhance the efficacy of conventional drugs like cisplatin and 5-fluorouracil at lower concentrations could lead to improved therapeutic outcomes and reduced dose-related toxicities. The mechanisms underlying this synergy, involving the modulation of key oncogenic signaling pathways such as STAT3 and the activation of tumor suppressor networks like PTEN/p53, provide a strong rationale for further investigation. While these findings are promising, further in-depth studies, including in vivo models and eventually clinical trials, are necessary to validate the therapeutic potential of Mahanine and other related carbazole alkaloids like this compound in combination cancer therapy.
References
Isomahanine: A Meta-analysis of its Therapeutic Potential in Oncology
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the current research on isomahanine, a pyranocarbazole alkaloid, and its therapeutic potential, with a primary focus on its anticancer activities. This document objectively compares its performance with related compounds and details the experimental frameworks used in key studies.
This compound, isolated from the curry tree (Murraya koenigii), has emerged as a promising candidate in natural product-based drug discovery.[1] As a member of the carbazole (B46965) alkaloid family, it has demonstrated significant cytotoxic effects, particularly against cancer cells, including those resistant to conventional therapies.[1][2] This guide synthesizes the available quantitative data, outlines experimental methodologies, and visualizes the known mechanisms of action to facilitate further research and development.
Comparative Anticancer Activity of this compound
This compound has shown potent cytotoxic activity against human oral squamous cell carcinoma (OSCC). Notably, its efficacy extends to multidrug-resistant cancer cells, a significant challenge in oncology.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Resistance Index (RI) | Citation |
| This compound | CLS-354/WT | Oral Squamous Carcinoma | ~15.0 | - | [1][2] |
| This compound | CLS-354/DX (Multidrug-Resistant) | Oral Squamous Carcinoma | ~15.0 | 1.0 | |
| Cisplatin | CLS-354/WT | Oral Squamous Carcinoma | ~12.5 | - | |
| Cisplatin | CLS-354/DX (Multidrug-Resistant) | Oral Squamous Carcinoma | >25 | >2.0 | |
| Camptothecin | CLS-354/WT | Oral Squamous Carcinoma | ~0.4 | - | |
| Camptothecin | CLS-354/DX (Multidrug-Resistant) | Oral Squamous Carcinoma | ~1.8 | 4.5 |
Mechanism of Action: Induction of Apoptosis and Autophagy
Research indicates that this compound's anticancer effects are mediated through a multi-faceted mechanism involving the induction of cellular stress and programmed cell death pathways. In multidrug-resistant human oral squamous cell carcinoma cells, this compound treatment initiates a cascade of molecular events leading to cell death. The primary mechanism involves the induction of Endoplasmic Reticulum (ER) Stress, which then activates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The activation of p38 MAPK serves as a critical juncture, concurrently initiating both apoptosis and autophagy.
This compound-induced signaling cascade in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental workflow for the MTT cell viability assay.
Comparison with Alternatives: In Vivo Studies of a Related Alkaloid
A significant gap in the current research is the lack of publicly available in vivo validation of this compound's therapeutic potential. To provide a preclinical perspective, this guide presents a comparative analysis of a structurally similar carbazole alkaloid, mahanine (B1683992), for which in vivo data is available. Both this compound and mahanine are isolated from Murraya koenigii and share a common chemical scaffold, suggesting they may exhibit comparable biological activities.
In Vivo Efficacy of Mahanine in a Glioblastoma Xenograft Model
Mahanine has demonstrated anti-tumor effects in a glioblastoma xenograft mouse model, providing evidence of tumor growth inhibition.
| Compound | Animal Model | Tumor Type | Dosage | Effect | Citation |
| Mahanine | Glioblastoma Xenograft (mice) | Glioblastoma | 2 mg/kg | Significant tumor growth inhibition |
The proposed mechanism for mahanine's anticancer action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.
Proposed mechanism of Mahanine's anti-cancer action.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines the typical experimental workflow for evaluating the in vivo efficacy of a compound like mahanine in a xenograft model.
Workflow for in vivo evaluation in a xenograft model.
Other Therapeutic Potentials: A Research Gap
While the anticancer properties of this compound are the most extensively studied, preliminary evidence suggests potential for other biological activities common to carbazole alkaloids, such as anti-inflammatory and antioxidant effects. However, there is a notable lack of specific quantitative data from standardized assays for pure this compound in these areas. Furthermore, its antimicrobial potential has not been significantly explored.
Conclusion and Future Directions
This compound is a promising pyranocarbazole alkaloid with well-documented in vitro anticancer activity against oral squamous cell carcinoma, including multidrug-resistant phenotypes. Its mechanism of action, involving the induction of ER stress leading to apoptosis and autophagy, presents a compelling avenue for the development of novel cancer therapeutics.
However, the critical absence of in vivo data for this compound is a major limitation that needs to be addressed. Future research should prioritize rigorous preclinical in vivo studies to validate its therapeutic potential. Direct, head-to-head comparative studies of this compound and its related alkaloids, like mahanine, against standard chemotherapeutic agents are essential to determine their relative efficacy and potential for clinical translation. Furthermore, comprehensive investigations into its anti-inflammatory, antioxidant, and antimicrobial properties are warranted to fully elucidate the therapeutic spectrum of this promising natural compound.
References
Safety Operating Guide
Safe Disposal of Isomahanine: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling isomahanine must adhere to stringent disposal protocols due to its inherent hazardous properties. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to mitigate risks to personnel and prevent environmental contamination. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). The hazardous nature of this compound necessitates robust protection to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles meeting recognized safety standards are essential.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1]
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data for Safe Handling and Disposal
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound. These values are critical for planning and executing the disposal protocol.
| Parameter | Value/Information | Source/Notes |
| Hazard Class | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410) | [1] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, impervious clothing | [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the recommended procedure for the disposal of this compound waste in a laboratory setting. This procedure is designed to be carried out by trained personnel in a controlled laboratory environment.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (compatible material, with a secure lid)
-
Hazardous waste labels
-
Spill containment kit
Procedure:
-
Waste Segregation:
-
Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, gloves, wipes), and solutions, in a designated hazardous waste container.
-
Do not mix this compound waste with other waste streams to prevent unforeseen chemical reactions.
-
-
Container Selection and Labeling:
-
Use a container made of a material compatible with this compound and its solvents. The original container may be used if it is in good condition.
-
The container must have a secure, tightly fitting lid.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Toxic to aquatic life")
-
The accumulation start date.
-
-
-
Waste Accumulation and Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and have secondary containment to control any potential leaks.
-
Store away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste contents.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[2] This is to prevent environmental contamination and potential harm to aquatic organisms.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final removal by authorized personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
